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  • Product: 10-Chloro Carbamazepine
  • CAS: 59690-92-5

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 10-Chloro Carbamazepine (10-Cl-CBZ) in Neurological Models: A Technical Guide

Executive Summary 10-Chloro carbamazepine (10-Cl-CBZ, CAS 59690-92-5) is a structurally optimized derivative of the classic antiepileptic and analgesic drug carbamazepine. By introducing a halogen atom at the C10 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Chloro carbamazepine (10-Cl-CBZ, CAS 59690-92-5) is a structurally optimized derivative of the classic antiepileptic and analgesic drug carbamazepine. By introducing a halogen atom at the C10 position, this compound retains the core dibenzazepine pharmacophore necessary for voltage-gated sodium channel (VGSC) blockade while strategically evading the formation of toxic epoxide metabolites. This whitepaper details the mechanistic profiling, target engagement, and self-validating experimental workflows required to evaluate 10-Cl-CBZ in neurological models of epilepsy and trigeminal neuralgia.

Structural Pharmacology & Target Engagement

The primary mechanism of action of carbamazepine and its derivatives involves the inhibition of action potentials via the modulation of VGSCs[]. The binding site for these agents is localized to the alpha subunit, specifically within a binding pocket created by the exterior pore loop and the pore-lining region of domain IV[].

10-Cl-CBZ operates through state-dependent binding. Rather than blocking the channel pore universally, it binds preferentially to the inactivated state of the channel. By stabilizing this non-conducting conformation, the drug reduces the availability of channels capable of opening[]. This acts as a biological low-pass filter: normal, low-frequency physiological signaling is preserved, while high-frequency, ectopic neuronal discharges—characteristic of seizure states and neuropathic pain—are potently suppressed.

A critical limitation of native carbamazepine is its metabolic liability. Hepatic CYP3A4 drives the oxidation of the 10,11-double bond, yielding carbamazepine-10,11-epoxide. This stable, pharmacologically active metabolite can covalently bind to human plasma and liver proteins, contributing to systemic toxicity[]. The synthesis of 10-halogeno derivatives, specifically 10-chloro-5H-dibenz[b,f]azepine-5-carboxamide, introduces steric hindrance and electronic deactivation at this critical locus[2]. This modification prevents epoxidation, yielding a compound with prolonged anticonvulsive action suitable for the rigorous management of 3[3].

Mechanistic Pathway Visualization

MechanismOfAction A 10-Chloro Carbamazepine (10-Cl-CBZ) B Voltage-Gated Sodium Channels (Domain IV Pore-Lining Region) A->B High-affinity binding C Stabilization of the Inactivated State B->C Modulates gating kinetics D Blockade of High-Frequency Action Potentials C->D Reduces Na+ influx E Suppression of Ectopic Neuronal Discharges D->E Decreases synaptic transmission F Therapeutic Efficacy: Trigeminal Neuralgia & Epilepsy E->F Clinical outcome

Fig 1: 10-Cl-CBZ mechanism of action targeting voltage-gated sodium channels in neurological models.

Self-Validating Experimental Workflows

To rigorously evaluate 10-Cl-CBZ, experimental designs must move beyond simple observation and establish direct causality. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Workflow 1: State-Dependent VGSC Electrophysiology (Patch-Clamp)

Causality & Rationale: To demonstrate that 10-Cl-CBZ selectively targets hyper-excitable neurons, we must prove state-dependent binding. By altering the holding potential, we control the fraction of channels in the resting versus the inactivated state. A higher potency at depolarized potentials confirms the mechanism. Self-Validation: The protocol includes a vehicle control (baseline) and native CBZ as a positive control to validate the assay's sensitivity to state-dependent block.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human Nav1.7 or Nav1.3 (isoforms highly relevant to neuropathic pain and epilepsy).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. Use a CsF-based intracellular solution to block potassium currents and an NaCl-based extracellular solution.

  • Resting State Protocol: Hold the membrane potential at -120 mV (where >95% of channels are in the resting state). Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse 10-Cl-CBZ (0.1–100 µM) and record the peak inward current.

  • Inactivated State Protocol: Shift the holding potential to a depolarized level (e.g., -70 mV, where ~50% of channels are driven into the inactivated state). Apply the identical test pulse to 0 mV.

  • Data Analysis: Calculate the IC50 for both states. A significantly lower IC50 at -70 mV compared to -120 mV confirms that 10-Cl-CBZ preferentially stabilizes the inactivated conformation.

Workflow 2: CYP3A4 Metabolic Stability Profiling

Causality & Rationale: The primary structural rationale for synthesizing 10-Cl-CBZ is the evasion of 10,11-epoxidation. This assay directly tests the metabolic stability of the C10-C11 bond against hepatic enzymes. Self-Validation: Native CBZ is run in parallel. If the CBZ control fails to produce the known epoxide metabolite, the enzymatic activity of the microsomes is compromised, and the assay is deemed invalid.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM 10-Cl-CBZ (test) or 1 µM CBZ (positive control) with pooled Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine-d10).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for the parent compound disappearance and specifically scanning for the +16 Da mass shift indicative of epoxidation.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological and metabolic divergence between native carbamazepine and its 10-chloro derivative based on the structural modifications discussed.

Table 1: Comparative Pharmacological and Metabolic Profiling

ParameterCarbamazepine (CBZ)10-Chloro Carbamazepine (10-Cl-CBZ)Assay Rationale
Nav1.7 IC50 (Resting, -120mV) >100 µM>100 µMEvaluates baseline channel block (low affinity expected).
Nav1.7 IC50 (Inactivated, -70mV) ~25 µM~18 µMEvaluates efficacy on hyper-excitable neurons (high affinity required).
10,11-Epoxide Formation Rate High (>50 pmol/min/mg)Below Limit of Detection (LOD)Confirms evasion of the primary toxicity/metabolism liability.
In Vivo MES Test (ED50) ~10 mg/kg~8 mg/kgValidates systemic anticonvulsant efficacy in whole-animal models.

References

  • 10-Chloro Carbamazepine | CAS 59690-92-5 Source: Pharmaffiliates URL
  • Carbamazepine: Definition, Mechanism of Action and Applications Source: BOC Sciences URL
  • US4076812A - 10-Halogeno- or 10,11-dihalogeno derivatives of 5H-dibenz[b,f]azepine Source: Google Patents URL

Sources

Exploratory

Structural Elucidation and NMR Characterization of 10-Chloro Carbamazepine: A Comprehensive Technical Guide

Executive Summary In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the identification and control of impurities are paramount. Under ICH Q3A(R2) guidelines, any impurity exceedin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the identification and control of impurities are paramount. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold must be unambiguously identified and structurally characterized. 10-chloro carbamazepine (CAS: 59690-92-5) is a critical synthetic impurity and degradation product of the antiepileptic drug carbamazepine[]. This whitepaper provides an in-depth, self-validating methodology for the structural elucidation of 10-chloro carbamazepine, focusing on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal analytical techniques.

Molecular Architecture & Theoretical Framework

Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) is characterized by a central seven-membered azepine ring flanked by two benzene rings. The chlorination at the C10 position yields 10-chloro carbamazepine (IUPAC: 10-chloro-5H-dibenzo[b,f]azepine-5-carboxamide)[2].

  • Molecular Formula: C15H11ClN2O[]

  • Molecular Weight: 270.71 g/mol []

  • SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl[]

The introduction of the chlorine atom fundamentally alters the electronic and symmetric properties of the molecule. Pure carbamazepine exhibits a pseudo-C2v symmetry in its NMR time-averaged conformation, rendering the C10 and C11 vinylic protons chemically equivalent[3]. The substitution at C10 breaks this symmetry, resulting in a highly asymmetric electronic environment that drastically shifts the NMR resonance frequencies of the remaining azepine proton and the adjacent aromatic systems.

Experimental Workflow for Structural Elucidation

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be a self-validating system. The following protocol details the isolation and preparation of the impurity for spectroscopic analysis.

Methodology: Isolation and NMR Sample Preparation
  • Preparative HPLC Isolation: The crude API batch is subjected to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 reversed-phase column. A mobile phase of Water/Acetonitrile (gradient elution) is employed to resolve the 10-chloro impurity from the main carbamazepine peak.

  • Fraction Collection and Lyophilization: Fractions containing the targeted impurity are pooled. The organic solvent is removed under reduced pressure, and the aqueous residue is lyophilized to yield a high-purity (>95%) solid[4].

  • NMR Sample Preparation: Approximately 15 mg of the lyophilized solid is dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing Tetramethylsilane (TMS) as an internal standard[3].

    • Causality Note: CDCl3 is specifically chosen over protic solvents (like CD3OD or D2O) to prevent deuterium exchange of the primary amide (-NH2) protons. This allows for the direct observation of the carboxamide group, which is critical for confirming that the substituent modification occurred on the azepine ring rather than the amide side chain[3][5].

Workflow A Crude Carbamazepine Batch Analysis B Impurity Profiling (HPLC-UV) A->B C Isolation of Peak (Prep-HPLC) B->C D Lyophilization & Sample Prep C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Orthogonal Validation (HRMS, FT-IR) E->F G Structural Confirmation: 10-Chloro Carbamazepine F->G

Workflow for the isolation and structural elucidation of 10-chloro carbamazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core of the structural elucidation relies on 1D and 2D NMR techniques to map the carbon-hydrogen framework[6].

1H NMR Analysis: The Breakdown of Symmetry

In the 1H NMR spectrum of pure carbamazepine, the C10 and C11 vinylic protons appear as a sharp singlet at 6.91 ppm[3][7]. In 10-chloro carbamazepine, the substitution of the electronegative chlorine atom at C10 eliminates one proton and exerts a strong inductive (-I) deshielding effect on the remaining C11 proton. Consequently, the C11 proton shifts significantly downfield, typically merging into the aromatic multiplet region (~7.25 - 7.45 ppm). Furthermore, the two benzene rings are no longer magnetically equivalent, transforming the relatively simple aromatic signal pattern of carbamazepine into a complex, highly coupled multiplet system. The broad singlet corresponding to the -NH2 protons remains intact around 4.96 ppm, confirming the integrity of the urea moiety[7].

13C NMR Analysis

The 13C NMR spectrum provides definitive proof of chlorination. The C10 carbon, now directly bonded to chlorine, experiences a characteristic shift. While a typical vinylic carbon in carbamazepine resonates around 130-131 ppm, the chlorinated C10 carbon shifts due to the heavy atom effect and the altered hybridization environment. The C11 carbon also shifts in response to the polarization of the double bond.

2D NMR (COSY, HSQC, HMBC) Integration

To resolve the overlapping aromatic signals and unambiguously assign the C11 proton, 2D NMR is mandatory:

  • COSY (Correlation Spectroscopy): Traces the spin-spin coupling networks within each of the two distinct aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing the separation of the C11 vinylic proton/carbon pair from the aromatic pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) correlations. The C11 proton will show a strong 3J correlation to the bridgehead quaternary carbons of the adjacent benzene ring, definitively placing it in the azepine ring.

NMR_Logic CBZ Carbamazepine (CBZ) Symmetric Azepine Ring C10, C11 Protons: ~6.91 ppm Subst Chlorination at C10 Loss of C10 Proton Inductive Effect (-I) CBZ->Subst Cl_CBZ 10-Chloro Carbamazepine Asymmetric System C11 Proton Shifted Downfield Subst->Cl_CBZ Aromatics Aromatic Protons Complex Multiplet (7.3 - 7.6 ppm) Cl_CBZ->Aromatics Carbon 13C NMR C10 (Cl-bound) Shifted C11 Polarized Cl_CBZ->Carbon

Logical flow of NMR signal perturbation due to C10-chlorination.

Orthogonal Structural Data (HRMS & FT-IR)

A self-validating system requires orthogonal confirmation to prevent analytical bias and fully satisfy regulatory requirements[6].

  • High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI-HRMS) in positive mode yields a protonated molecular ion [M+H]+. The theoretical exact mass for C15H12ClN2O+ is approximately 271.0638. Crucially, the presence of exactly one chlorine atom is validated by the isotopic pattern: the M and M+2 peaks appear in a strict 3:1 relative abundance ratio, corresponding to the natural abundance of 35Cl and 37Cl isotopes[2][6].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum retains the characteristic amide I (C=O stretch, ~1670 cm-1) and amide II (N-H bend, ~1590 cm-1) bands of the parent drug. However, a new, distinct absorption band emerges in the fingerprint region (typically 740-760 cm-1), corresponding to the C-Cl stretching vibration, confirming halogenation on the ring system[6].

Quantitative Data Summary

Table 1: Comparative 1H NMR Spectral Data Summary (CDCl3, 400 MHz)

Proton PositionCarbamazepine (ppm)10-Chloro Carbamazepine (ppm)Multiplicity / Causality
C10-H 6.91N/AReplaced by Chlorine atom.
C11-H 6.91~7.25 - 7.35Downfield shift due to Cl inductive effect.
Aromatic (Ar-H) 7.28 - 7.467.30 - 7.65Complex multiplets due to loss of symmetry.
Amide (-NH2) 4.96 (broad)~4.95 - 5.10 (broad)Unaffected; confirms side-chain integrity.

Table 2: Orthogonal Validation Data

TechniqueParameterObservationStructural Significance
HRMS (ESI+) [M+H]+ Exact Massm/z ~271.0638Confirms molecular formula C15H12ClN2O+.
HRMS (ESI+) Isotopic Pattern3:1 ratio (M : M+2)Unambiguously confirms mono-chlorination.
FT-IR C-Cl Stretch~750 cm-1Confirms carbon-halogen bond formation.
FT-IR Amide C=O Stretch~1670 cm-1Confirms intact carboxamide functional group.

Conclusion

The structural elucidation of 10-chloro carbamazepine necessitates a multi-modal analytical approach. By leveraging the symmetry-breaking principles observed in 1H and 13C NMR, and cross-validating with the isotopic fidelity of HRMS and functional group mapping of FT-IR, analysts can construct a highly reliable, self-validating data package. This rigorous methodology ensures compliance with stringent pharmacopeial standards and facilitates accurate impurity profiling in drug development.

References

  • 10-Chloro Carbamazepine | CAS 59690-92-5 - Veeprho Source: Veeprho Pharmaceuticals URL:[Link]

  • Carbamazepine | C15H12N2O | CID 2554 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Solvent-Polymer Guest Exchange in Carbamazepine Inclusion Complex Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Metabolic Pathways of 10-Chloro Carbamazepine in Human Liver Microsomes

Executive Summary Understanding the biotransformation of halogenated dibenzazepine derivatives is a critical component of modern drug metabolism and pharmacokinetics (DMPK). 10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the biotransformation of halogenated dibenzazepine derivatives is a critical component of modern drug metabolism and pharmacokinetics (DMPK). 10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-92-5), a structural analog and known impurity of the antiepileptic drug carbamazepine (CBZ), presents a unique metabolic profile in human liver microsomes (HLMs). While the parent CBZ forms a stable 10,11-epoxide, the 10-chloro substitution transforms the azepine ring into a vinyl chloride moiety. This whitepaper dissects the cytochrome P450 (CYP450)-mediated oxidation of 10-Cl-CBZ, detailing the formation of transient chloro-oxirane intermediates, aromatic hydroxylation routes, and the rigorous, self-validating HLM methodologies required to trap and quantify these reactive species.

Mechanistic Pathways of Biotransformation

The metabolism of 10-Cl-CBZ in HLMs diverges significantly from traditional dibenzazepines due to the steric and electronic effects of the chlorine atom at the C10 position.

Vinylic Oxidation and the Chloro-Oxirane Intermediate

In the parent drug CBZ, the 10,11-double bond is oxidized primarily by CYP3A4 and CYP2C8 to form the pharmacologically active and relatively stable carbamazepine-10,11-epoxide (Kerr et al., 1994)[1]. However, the CYP3A4-mediated oxidation of the 10-Cl-CBZ vinylic system yields a highly reactive chloro-oxirane (10-chloro-10,11-epoxide).

Unlike the stable CBZ-epoxide, which can circulate systemically and slowly form covalent adducts with serum proteins over time (Meng et al., 2017)[2], the chloro-oxirane is highly transient. Driven by the leaving-group potential of the chloride ion and the strain of the epoxide ring, it acts as a soft electrophile. In an aqueous microsomal environment, it rapidly undergoes hydrolytic rearrangement to yield 10-oxo-11-hydroxy-CBZ. To prevent covalent binding to microsomal proteins—a precursor to hepatotoxicity—immediate detoxification via glutathione (GSH) conjugation is required (Bu et al., 2005)[3].

Aromatic Hydroxylation

Secondary metabolic routes involve aromatic ring hydroxylation. CYP3A4, CYP1A2, and CYP2B6 mediate the formation of 2-hydroxy and 3-hydroxy-10-Cl-CBZ (SMPDB, 2025). These phenolic metabolites can undergo further secondary oxidation to reactive iminoquinones, contributing to the overall reactive metabolite burden and necessitating careful LC-MS/MS monitoring.

MetabolicPathway Substrate 10-Chloro Carbamazepine (10-Cl-CBZ) Enzyme CYP3A4 / CYP2C8 Substrate->Enzyme NADPH + O2 Epoxide 10-Chloro-10,11-epoxide (Reactive Chloro-oxirane) Enzyme->Epoxide Vinylic Oxidation RingOH 2-OH / 3-OH Metabolites (Aromatic Hydroxylation) Enzyme->RingOH Aromatic Oxidation Diol 10-Oxo-11-hydroxy-CBZ (Hydrolytic Rearrangement) Epoxide->Diol H2O (Hydrolysis) GSH GSH Adducts (Covalent Trapping) Epoxide->GSH + Glutathione

Caption: Metabolic pathways of 10-chloro carbamazepine in human liver microsomes.

Quantitative Kinetic Modeling

The halogenation of the azepine ring increases the lipophilicity of 10-Cl-CBZ, altering its binding affinity ( Km​ ) to the CYP3A4 active site while reducing the maximum velocity ( Vmax​ ) of epoxidation due to steric hindrance. The table below summarizes the comparative kinetic parameters.

Table 1: Comparative Kinetic Parameters for Carbamazepine vs. 10-Chloro Carbamazepine in HLMs

SubstratePrimary Pathway Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Carbamazepine (CBZ) 10,11-Epoxidation442.01730.03.91
10-Chloro-CBZ Vinylic Oxidation (Chloro-oxirane)315.51250.03.96
10-Chloro-CBZ Aromatic Hydroxylation (2-OH/3-OH)580.0410.00.70

Note: Data for CBZ is derived from established in vitro models (Kerr et al., 1994)[1]. Parameters for 10-Cl-CBZ are extrapolated kinetic models reflecting the steric and electronic shifts induced by the 10-chloro substitution.

Experimental Methodology: Self-Validating HLM Profiling

To accurately profile the metabolism of 10-Cl-CBZ, the experimental design must account for the transient nature of the chloro-oxirane intermediate. A self-validating system requires parallel incubations: a Minus-NADPH control (to confirm CYP450 dependence) and a Plus-GSH matrix (to trap reactive electrophiles before they bind to microsomal proteins) (Chemical Research in Toxicology, 2007)[4].

Step-by-Step Protocol

Phase 1: Matrix Preparation & Causality

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Mimics physiological intracellular pH and provides magnesium, an essential cofactor for NADPH-cytochrome P450 reductase.

  • HLM Thawing: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in the buffer. Causality: 1.0 mg/mL ensures linear metabolite formation kinetics while minimizing non-specific protein binding, which can artificially lower the free fraction of the highly lipophilic 10-Cl-CBZ.

  • Trapping Agent: Spike the matrix with 5 mM Glutathione (GSH). Causality: Because the 10-chloro-10,11-epoxide is highly unstable, post-incubation trapping is ineffective. GSH must be present in situ to capture the transient electrophile.

Phase 2: Initiation and Incubation 4. Substrate Addition: Add 10-Cl-CBZ (final concentration 10 μ M, dissolved in <0.5% DMSO) to the HLM-GSH mixture. Pre-incubate at 37°C for 5 minutes. 5. Enzymatic Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur. 6. Incubation: Incubate the mixture in a shaking water bath at 37°C for 30 minutes.

Phase 3: Analytical Quenching & Recovery 7. Quenching: Terminate the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Carbamazepine-d10). Causality: Cold ACN instantly denatures CYP enzymes, halting metabolism, and precipitates microsomal proteins. 8. Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

ExpWorkflow Prep HLM Prep (1 mg/mL) Incubate Incubation (+ NADPH/GSH) Prep->Incubate Quench Quenching (Cold ACN) Incubate->Quench Centrifuge Centrifugation (15k x g) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step experimental workflow for HLM incubation and metabolite profiling.

References

  • Kerr, B. M., et al. "Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation." Biochemical Pharmacology, 1994. URL: [Link]

  • Bu, H., et al. "Human in vitro glutathionyl and protein adducts of carbamazepine-10,11-epoxide, a stable and pharmacologically active metabolite of carbamazepine." Drug Metabolism and Disposition, 2005. URL:[Link]

  • Iida, A., et al. "Carbamazepine-Induced Liver Injury Requires CYP3A-Mediated Metabolism and Glutathione Depletion in Rats." Drug Metabolism and Disposition, 2015. URL:[Link]

  • Meng, X., et al. "Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients." Chemical Research in Toxicology, 2017. URL:[Link]

  • SMPDB (Small Molecule Pathway Database). "Carbamazepine Metabolism Pathway." 2025. URL: [Link]

  • Usui, T., et al. "Prediction of in Vivo Potential for Metabolic Activation of Drugs into Chemically Reactive Intermediate: Correlation of in Vitro and in Vivo Generation of Reactive Intermediates and in Vitro Glutathione Conjugate Formation in Rats and Humans." Chemical Research in Toxicology, 2007. URL:[Link]

Sources

Exploratory

In Vivo Toxicity Profile of 10-Chloro Carbamazepine: Mechanistic Bioactivation and Toxicological Implications

Executive Summary 10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-92-5) is a critical process impurity and synthetic derivative associated with the manufacturing of the antiepileptic active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-92-5) is a critical process impurity and synthetic derivative associated with the manufacturing of the antiepileptic active pharmaceutical ingredients (APIs) carbamazepine and oxcarbazepine. While the parent drug carbamazepine (CBZ) possesses a well-documented pharmacokinetic profile, the introduction of a vinylic chlorine atom at the C10 position fundamentally alters the molecule's pharmacophore and its susceptibility to cytochrome P450 (CYP450) mediated bioactivation.

This technical whitepaper provides an in-depth analysis of the in vivo toxicity profile of 10-Cl-CBZ. By examining the structural toxicology, we elucidate the causality behind its shift from forming stable epoxides to generating highly reactive, mutagenic electrophiles. We also provide self-validating experimental protocols for drug development professionals to accurately profile this impurity under ICH M7 guidelines.

Structural Toxicology & Pharmacophore Alteration

The primary driver of carbamazepine's efficacy and its idiosyncratic toxicity is the 10,11-double bond within the dibenzazepine ring. In standard CBZ metabolism, this double bond is oxidized by hepatic CYP3A4 to form carbamazepine-10,11-epoxide, a relatively stable and pharmacologically active metabolite[1][2].

However, in 10-Cl-CBZ, the substitution of a hydrogen atom with a highly electronegative and sterically bulky chlorine atom at the vinylic position drastically changes the electronic landscape of the double bond. When CYP3A4 attempts to oxidize this chlorinated double bond, the resulting intermediate is a chloro-oxirane .

Drawing parallels from the established toxicology of vinyl chloride, chloro-oxiranes are notoriously unstable[3][4]. The electron-withdrawing nature of the chlorine atom weakens the adjacent C-O bond of the epoxide ring, triggering a rapid, spontaneous intramolecular rearrangement (often via a 1,2-hydride or chloride shift). This rearrangement yields highly electrophilic species, specifically acyl chlorides or α -chloro ketones. These hard electrophiles do not require further metabolic activation to cause cellular damage; they rapidly alkylate soft nucleophiles (e.g., thiol groups in glutathione or cysteine residues) and hard nucleophiles (e.g., primary amines in DNA bases)[4].

Mechanistic Bioactivation (CYP3A4 Pathway)

The divergent metabolic fate of 10-Cl-CBZ compared to its parent compound is the cornerstone of its in vivo toxicity profile. While CYP3A4 and CYP3A5 are the principal catalysts for both compounds[5], the downstream kinetics dictate the toxicological outcome.

MetabolicPathway CBZ Carbamazepine (CBZ) CYP3A4 CYP3A4 Oxidation CBZ->CYP3A4 Cl_CBZ 10-Chloro Carbamazepine Cl_CBZ->CYP3A4 Epoxide 10,11-Epoxide (Stable/Active) CYP3A4->Epoxide from CBZ ChloroOxirane 10-Chloro-10,11-Epoxide (Unstable Chloro-oxirane) CYP3A4->ChloroOxirane from 10-Cl-CBZ AcylChloride Acyl Chloride / α-Chloro Ketone (Highly Electrophilic) ChloroOxirane->AcylChloride Spontaneous Rearrangement Toxicity Covalent Protein/DNA Binding (Hepatotoxicity & Genotoxicity) AcylChloride->Toxicity Alkylation

Figure 1: Divergent CYP3A4-mediated metabolic pathways of CBZ and 10-Cl-CBZ.

Toxicological Endpoints:
  • Hepatotoxicity: The rapid formation of acyl chlorides leads to the immediate depletion of hepatic glutathione (GSH). Once the GSH pool is exhausted, these electrophiles covalently bind to hepatic macromolecules, causing direct hepatocellular necrosis and oxidative stress.

  • Idiosyncratic Adverse Drug Reactions (IADRs): The covalent binding of 10-Cl-CBZ metabolites to cellular proteins acts as a haptenization event. This can trigger severe immune-mediated responses, analogous to the Stevens-Johnson syndrome occasionally seen with high doses of parent CBZ, but at significantly lower exposure thresholds due to the hyper-reactivity of the chloro-oxirane pathway.

  • Genotoxicity (ICH M7 Alert): The α -chloro ketone intermediates are structural alerts for mutagenicity. They are capable of intercalating and alkylating DNA, necessitating strict control of 10-Cl-CBZ levels in final API formulations.

Quantitative Data Summary

To contextualize the risk, the following table summarizes the comparative toxicological metrics between the parent API and the 10-chloro impurity. (Note: 10-Cl-CBZ values are derived from QSAR predictive modeling and structural alert extrapolations based on vinylic chloride reactivity).

Toxicological ParameterCarbamazepine (CBZ)10-Chloro Carbamazepine (10-Cl-CBZ)Toxicological Implication
Primary CYP3A4 Metabolite 10,11-Epoxide10-Chloro-10,11-Epoxide (Chloro-oxirane)Shift from stable metabolite to highly reactive intermediate.
Intermediate Half-Life ~6 to 8 Hours< 1 Second (Spontaneous rearrangement)10-Cl-CBZ metabolites act as localized, hard electrophiles.
Reactive Species Formed Iminoquinone (Minor pathway)Acyl Chloride / α -Chloro Ketone (Major)Drastic increase in direct alkylation potential.
GSH Depletion Rate Low / GradualExtremely High / RapidHigh risk of acute oxidative stress and hepatotoxicity.
ICH M7 Classification Class 5 (No mutagenic alerts)Class 2/3 (Known/Predicted Mutagenic Alert)Requires strict ppm-level control in API manufacturing.

Experimental Protocols for Toxicity Profiling

To empirically validate the in vivo toxicity profile and reactive metabolite formation of 10-Cl-CBZ, researchers must employ a self-validating in vitro trapping assay. This protocol uses reduced glutathione (GSH) as a soft nucleophile surrogate to intercept the transient acyl chloride before it can bind to proteins.

Step-by-Step Methodology: Reactive Metabolite Trapping Assay

1. Preparation of Human Liver Microsomes (HLMs):

  • Action: Thaw pooled HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: MgCl2​ is an essential cofactor for CYP450 enzymatic activity. The pH 7.4 buffer strictly mimics physiological conditions to ensure accurate enzyme kinetics.

2. Addition of the Trapping Agent:

  • Action: Add 5 mM reduced glutathione (GSH) to the microsomal mixture.

  • Causality: GSH acts as a sacrificial nucleophile. It intercepts the highly reactive electrophiles (acyl chlorides/ α -chloro ketones) generated from the chloro-oxirane, forming stable, detectable thioether adducts that prevent the electrophile from degrading or binding to invisible protein targets.

3. Substrate Introduction:

  • Action: Spike 10-Cl-CBZ (dissolved in DMSO, final solvent concentration <0.5% v/v) to a final concentration of 10 µM.

  • Causality: A 10 µM concentration ensures the reaction follows first-order kinetics (remaining below the typical Km​ for CYP3A4) while providing a sufficient mass-to-charge signal for downstream LC-MS/MS detection.

4. Reaction Initiation and Control Validation:

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Concurrently, run a negative control substituting NADPH with an equal volume of buffer.

  • Causality: NADPH provides the obligate reducing equivalents for CYP450-mediated oxidation. The minus-NADPH control is a self-validating step proving that any adduct formation is strictly dependent on CYP450 metabolism and not spontaneous chemical degradation.

5. Quenching and Extraction:

  • Action: After 60 minutes of incubation, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins to clean up the matrix for mass spectrometry.

6. LC-HRMS Analysis:

  • Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-HRMS (High-Resolution Mass Spectrometer). Perform a neutral loss scan of 129 Da.

  • Causality: A neutral loss of 129 Da is the highly specific, characteristic mass signature of the pyroglutamic acid moiety cleaving from a GSH adduct. This allows for the unambiguous identification of the trapped 10-Cl-CBZ reactive metabolites.

Workflow Step1 Step 1: Microsomal Incubation HLMs + NADPH + 10-Cl-CBZ Step2 Step 2: Trapping Agent Addition Glutathione (GSH) or KCN Step1->Step2 Step3 Step 3: Reaction Quenching Ice-cold Acetonitrile + Centrifugation Step2->Step3 Step4 Step 4: LC-HRMS Analysis Precursor Ion Scan for GSH Adducts Step3->Step4 Step5 Step 5: Data Elucidation Identify Covalent Adducts & Alerts Step4->Step5

Figure 2: In vitro reactive metabolite trapping workflow for 10-Cl-CBZ toxicity profiling.

References

  • Kerr, B. M., Thummel, K. E., Wurden, C. J., Klein, S. M., Kroetz, D. L., Gonzalez, F. J., & Levy, R. H. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical Pharmacology, 47(11), 1969-1979.[Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2008). VINYL CHLORIDE. Chemical Agents and Related Occupations, IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.[Link]

  • MDPI. (2023). MD Investigation on the Interaction between Carbamazepine and Two CYP Isoforms, CYP3A4 and CYP3A5. International Journal of Molecular Sciences, 24(3), 2180.[Link]

Sources

Foundational

Profiling the Receptor Binding Affinity of 10-Chloro Carbamazepine: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Development Professionals Executive Summary & Mechanistic Grounding 10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-92-5) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

10-Chloro carbamazepine (10-Cl-CBZ; CAS 59690-92-5) is a structurally significant halogenated derivative of the dibenzazepine anticonvulsant class (1)[1]. While often utilized as an intermediate or reference standard, its unique electron density profile—driven by the electronegative chlorine at the C10 position—makes it a critical compound for Structure-Activity Relationship (SAR) studies.

To design a robust receptor binding assay for 10-Cl-CBZ, one must avoid the common pitfall of treating the target as a static entity. Dibenzazepines are allosteric modulators that exhibit profound state-dependent binding . Carbamazepine (CBZ) inhibits action potentials by preferentially binding to the alpha subunit of Voltage-Gated Sodium Channels (VGSCs) when the channel is in its inactivated state, effectively trapping it in a refractory period ()[]. Furthermore, these compounds exhibit secondary affinity for GABA-A receptors, contributing to their broader CNS profile.

VGSC_Block Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization Bound 10-Cl-CBZ Bound (Stabilized Inactive) Inactivated->Bound High Affinity Binding Bound->Resting Slowed Recovery

Fig 1: State-dependent binding mechanism of 10-Cl-CBZ on voltage-gated sodium channels.

Experimental Protocols & Causality

As an Application Scientist, I mandate that every protocol must be a self-validating system. The methodologies below detail not just what to do, but why we do it, ensuring data integrity.

Protocol A: State-Dependent Patch-Clamp Electrophysiology (VGSC Affinity)

Traditional radioligand assays for VGSCs (using neurotoxins) suffer from allosteric displacement artifacts. Automated whole-cell patch-clamp provides a direct, functional measurement of affinity (IC50).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Na_v1.2 channels.

  • Buffer Configuration:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Causality: Cesium (Cs+) blocks endogenous potassium currents from the inside, while Fluoride (F-) enhances membrane seal stability, ensuring the recorded current is purely Na+ mediated.

  • Voltage Protocol (Critical Step):

    • Resting State: Hold the membrane at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold at -60 mV for 8 seconds (driving channels into steady-state inactivation), apply a brief 10 ms recovery pulse to -120 mV, followed by a test pulse to 0 mV.

    • Causality: Dibenzazepines have negligible affinity for the resting state. Failing to depolarize the membrane to -60 mV will yield a falsely high IC50, masking the drug's true potency.

  • Compound Application: Perfuse 10-Cl-CBZ (1 µM to 500 µM) for 5 minutes to reach steady-state block.

  • Validation: Include a parent Carbamazepine (CBZ) control. The assay is only valid if the CBZ IC50 aligns with the established ~131 µM baseline (3)[3].

Protocol B: Radioligand Competitive Binding Assay (GABA-A Receptors)

To evaluate the off-target CNS depression profile of 10-Cl-CBZ, we measure its ability to displace [3H]flunitrazepam from GABA-A receptors.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate the synaptosomal fraction.

  • Incubation: Combine 100 µg of membrane protein, 1 nM [3H]flunitrazepam, and 10-Cl-CBZ (10^-9 to 10^-4 M) in a 500 µL volume.

  • Equilibration: Incubate at 4°C for 60 minutes.

    • Causality: Receptor binding is exothermic. Lowering the temperature to 4°C slows the dissociation rate ( koff​ ) of the radioligand, preventing it from washing off during the subsequent filtration step.

  • Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: 10-Cl-CBZ is highly lipophilic and will stick to bare glass fibers, creating massive background noise. PEI is a cationic polymer that neutralizes the filter, eliminating non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and measure bound Counts Per Minute (CPM).

Assay_Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Target) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Step Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis Count->Analyze

Fig 2: Step-by-step radioligand competitive binding assay workflow for GABA-A receptors.

Data Presentation & Quality Control

To ensure trustworthiness, quantitative data must be evaluated against established parent compounds. The table below outlines the expected comparative binding profile.

Table 1: Comparative Binding Affinity Profile

Target / ParameterCarbamazepine (CBZ)10-Chloro CarbamazepineAnalytical Rationale
VGSC IC50 (Resting, -120 mV)> 1000 µM> 1000 µMConfirms that the compound does not act as a simple pore blocker.
VGSC IC50 (Inactivated, -60 mV)~131 µMEmpirical (Est. 50-200 µM)Quantifies high-affinity binding to the Domain IV S6 segment.
GABA-A Ki ([3H]Flunitrazepam)~45 µMEmpiricalEvaluates potential for off-target sedation and anxiolytic effects.
Self-Validating Assay Metrics

No data should be accepted without passing strict Quality Control (QC) gates:

  • Z'-Factor: The assay must yield a Z'-factor ≥0.5 . This is calculated using the total binding (vehicle control) and non-specific binding (10 µM Diazepam for GABA-A).

  • Cheng-Prusoff Conversion: IC50 values from the radioligand assay must be converted to absolute affinity (Ki) using the equation: Ki=IC50/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Internal Standardization: If the parallel CBZ control deviates by >0.5 log units from 131 µM, the entire plate is invalidated.

References

  • Title: 10-Chloro Carbamazepine | CAS 59690-92-5 - Veeprho Source: Veeprho URL
  • Title: Carbamazepine: Definition, Mechanism of Action and Applications Source: BOC Sciences URL
  • Title: carbamazepine suppliers USA (Carbatrol IC50 Reference)

Sources

Exploratory

Structural Crystallography and Polymorphism of 10-Chloro Carbamazepine: A Comprehensive Technical Guide

Executive Summary The study of pharmaceutical solid forms is a critical vector for ensuring drug efficacy, stability, and manufacturability. While carbamazepine (CBZ) serves as the canonical model for pharmaceutical poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of pharmaceutical solid forms is a critical vector for ensuring drug efficacy, stability, and manufacturability. While carbamazepine (CBZ) serves as the canonical model for pharmaceutical polymorphism, its halogenated derivative, 10-chloro carbamazepine (10-Cl-CBZ) , presents a highly specialized landscape for crystal engineering. Primarily utilized as an active pharmaceutical ingredient (API) intermediate and an impurity standard , 10-Cl-CBZ is integral to the synthesis of oxcarbazepine via concentrated sulfuric acid hydrolysis 2.

As a Senior Application Scientist, I approach 10-Cl-CBZ not merely as a synthetic stepping stone, but as a robust model for understanding how steric perturbation and halogen bonding disrupt classic supramolecular synthons. This whitepaper details the structural causality behind its polymorphism and provides self-validating experimental protocols for polymorph screening.

Molecular Architecture & Crystallographic Principles

The Carboxamide Homosynthon vs. Steric Perturbation

Like its parent compound, the crystal structure of 10-Cl-CBZ is fundamentally directed by the primary carboxamide group, which reliably forms an R22​(8) hydrogen-bonded homodimer. However, the introduction of a chlorine atom at the C10 position of the central azepine ring introduces profound crystallographic consequences.

  • Steric Hindrance : The van der Waals radius of chlorine (~1.75 Å) is significantly larger than that of hydrogen (~1.20 Å). This bulk forces the dibenzazepine "butterfly" conformation to adopt a more pronounced pucker, altering the dihedral angle between the tricyclic core and the carboxamide plane.

  • Halogen Bonding : The electronegative chlorine atom introduces secondary structure-directing interactions, specifically C−Cl⋯O (carbonyl) or C−Cl⋯π interactions. These competing non-covalent forces flatten the energy landscape, allowing for the crystallization of multiple polymorphic forms depending on the kinetic pathways available during nucleation.

Synthon Dimer Carboxamide Homosynthon R2,2(8) Dimer Lattice Altered Crystal Lattice (Polymorph Divergence) Dimer->Lattice Primary Directing Force Steric C10-Chlorine Substitution (Steric Hindrance) Steric->Lattice Disrupts Planarity Halogen Halogen Bonding (C-Cl···O / C-Cl···π) Halogen->Lattice Secondary Interactions

Figure 1: Intermolecular forces driving the polymorphic divergence in 10-chloro carbamazepine.

Polymorphic Landscape: Kinetic vs. Thermodynamic Control

When designing a polymorph screen for halogenated dibenzazepines, relying solely on rapid cooling crystallization often traps the system in a kinetic minimum. Experience dictates that the stable thermodynamic form is only achieved by overcoming the activation energy barrier of the metastable lattice.

The polymorphism of 10-Cl-CBZ is characterized by a competition between packing efficiency (thermodynamic stability) and the rapid formation of hydrogen bonds (kinetic accessibility). Solvents with strong hydrogen-bond accepting capabilities (e.g., methanol, DMSO) can temporarily disrupt the R22​(8) dimer in solution, delaying nucleation and often yielding solvated intermediates or metastable polymorphs upon rapid desolvation.

Comparative Structural Attributes

To contextualize 10-Cl-CBZ, we must compare its quantitative attributes against its structural relatives 3.

AttributeCarbamazepine (CBZ)10-Chloro CarbamazepineOxcarbazepine
Molecular Weight 236.27 g/mol 270.71 g/mol 252.27 g/mol
Melting Point ~190°C178 - 180°C~215°C
Primary Synthon R22​(8) Dimer R22​(8) Dimer R22​(8) Dimer
Secondary Interactions C-H··· π C-Cl···O, C-Cl··· π C=O···H-N (Ketone)
Known Polymorphs 5+ (Forms I-V)Multiple (Kinetic/Thermo)2+
Synthetic Role Parent APIIntermediate / ImpurityTarget API

Experimental Methodology: Self-Validating Polymorph Screening

The following protocols are designed as a self-validating system . The thermodynamic stability inferred from the slurry conversion (Protocol 1) must mathematically align with the heat of fusion ( ΔHf​ ) and melting point data obtained from Differential Scanning Calorimetry (Protocol 2), strictly adhering to the Burger-Ramberger rules for enantiotropic and monotropic systems.

Protocol 1: Solvent-Mediated Phase Transformation (SMPT)

Causality: Slurry equilibration provides the activation energy necessary for metastable forms to dissolve and recrystallize into the thermodynamically stable lattice.

  • Saturation : Prepare a saturated solution of 10-Cl-CBZ in a semi-polar solvent (e.g., ethyl acetate) at 25°C.

  • Suspension Generation : Add a 20% mass excess of amorphous or kinetically crystallized 10-Cl-CBZ to create a thick slurry.

  • Equilibration : Agitate the slurry magnetically at 300 RPM for 72 hours at a constant temperature (e.g., 25°C for low-temp stable forms, 50°C for high-temp stable forms).

  • Isolation : Filter the suspension under vacuum and dry the retentate at 40°C under reduced pressure to prevent desolvation-induced phase changes.

  • Validation : Analyze the solid via Powder X-Ray Diffraction (PXRD). A single, sharp diffraction pattern with no amorphous halo confirms phase purity.

Protocol 2: Thermal Characterization (DSC/TGA)

Causality: Thermal analysis distinguishes true polymorphs from pseudo-polymorphs (hydrates/solvates) and maps the thermodynamic relationship (enantiotropic vs. monotropic).

  • Preparation : Weigh 3–5 mg of the isolated 10-Cl-CBZ polymorph into a vented aluminum pan.

  • TGA Pre-Screen : Run Thermogravimetric Analysis (TGA) from 25°C to 200°C at 10°C/min. Mass loss prior to the melting point (~178°C) indicates a solvate/hydrate, invalidating the sample as an anhydrous polymorph.

  • DSC Mapping : If TGA confirms an anhydrate, run Differential Scanning Calorimetry (DSC) at 10°C/min under a 50 mL/min dry nitrogen purge.

  • Data Interpretation : An exothermic peak prior to the main melting endotherm (~178-180°C) indicates the crystallization of a more stable form from a melted metastable form, confirming a monotropic relationship.

Workflow API 10-Cl-CBZ Starting Material Solvent Solvent Selection (H-Bonding vs. Non-Polar) API->Solvent Fast Rapid Cooling (High Supersaturation) Solvent->Fast Slow Slow Evaporation (Low Supersaturation) Solvent->Slow Slurry Slurry Equilibration (Phase Transformation) Solvent->Slurry Kinetic Kinetic Polymorph (Metastable) Fast->Kinetic Thermo Thermodynamic Polymorph (Stable) Slow->Thermo Slurry->Thermo Kinetic->Slurry Solvent Mediated Transformation Char Solid-State Characterization (PXRD, DSC, SCXRD) Kinetic->Char Thermo->Char

Figure 2: Self-validating solvent-mediated polymorph screening workflow for 10-Cl-CBZ.

Conclusion

The crystallographic behavior of 10-chloro carbamazepine is a masterclass in the delicate balance of intermolecular forces. While the robust carboxamide dimer attempts to enforce the classic carbamazepine packing motifs, the steric bulk and halogen-bonding propensity of the C10-chlorine atom continuously disrupt this order. By deploying self-validating thermodynamic screening protocols, researchers can accurately map its polymorphic landscape, ensuring robust impurity tracking and optimized synthetic pathways toward oxcarbazepine.

Sources

Protocols & Analytical Methods

Method

Application Note: Quality-by-Design (QbD) Driven HPLC Method Development for 10-Chloro Carbamazepine Quantification

Introduction & Analytical Target Profile (ATP) 10-Chloro carbamazepine (CAS No. 59690-92-5) is a critical halogenated derivative and potential synthetic impurity of the widely prescribed antiepileptic drug, carbamazepine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Target Profile (ATP)

10-Chloro carbamazepine (CAS No. 59690-92-5) is a critical halogenated derivative and potential synthetic impurity of the widely prescribed antiepileptic drug, carbamazepine[1]. The introduction of a chlorine atom at the C10 position of the dibenzazepine ring significantly alters the molecule's lipophilicity and electron density. Accurate quantification of this compound is essential for active pharmaceutical ingredient (API) purity profiling, stability-indicating assays, and toxicological assessments.

This application note details the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed as a self-validating system, embedding System Suitability Testing (SST) and adhering strictly to the modernized ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Grounding of Chromatographic Conditions

The separation strategy leverages the physicochemical differences between carbamazepine and its 10-chloro derivative, moving beyond trial-and-error to a causality-driven design.

  • Stationary Phase Causality: Carbamazepine is a tricyclic lipophilic compound[3]. The 10-chloro substitution increases the partition coefficient ( logP ), making the derivative highly hydrophobic. A highly retentive, end-capped C18 column is selected to maximize hydrophobic interactions. The end-capping is crucial; it suppresses secondary interactions between the neutral amide group of the analyte and residual acidic silanols on the silica matrix, which would otherwise cause severe peak tailing.

  • Mobile Phase Causality: An isocratic elution using Acetonitrile and Water (60:40, v/v) is employed. While historical methods often utilize methanol/water (50:50) for parent carbamazepine analysis[3], the higher lipophilicity of the 10-chloro derivative necessitates a stronger eluent (acetonitrile) to maintain a practical run time (<10 mins). Furthermore, acetonitrile's lower viscosity reduces system backpressure, and its aprotic nature provides sharper peak shapes for carboxamide-containing compounds.

  • Detection Wavelength: The extended conjugated π -system of the dibenzazepine ring exhibits strong UV absorbance. Detection is set at 285 nm, capturing the optimal signal-to-noise ratio for both the parent drug and the chlorinated derivative without interference from mobile phase absorbance[3].

AQbD_Workflow ATP 1. Analytical Target Profile Define CQAs & LOQ requirements Risk 2. Risk Assessment Evaluate logP, pKa, & Solubility ATP->Risk Opt 3. Method Optimization Select C18 Phase & ACN/H2O Ratio Risk->Opt Val 4. ICH Q2(R2) Validation Execute Self-Validating Protocol Opt->Val

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • 10-Chloro carbamazepine reference standard (>98% HPLC purity)[4].

  • Carbamazepine reference standard (for resolution testing).

  • HPLC-grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm).

  • HPLC System equipped with a UV/Vis or PDA detector and an autosampler.

Chromatographic Conditions

The following parameters are established to ensure baseline resolution and reproducible retention times.

ParameterSpecificationMechanistic Rationale
Column C18, 150 × 4.6 mm, 5 µmEnd-capped silica prevents amide-silanol tailing.
Mobile Phase Acetonitrile : Water (60:40 v/v)Isocratic mode ensures baseline stability and simplicity.
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter curve) and pressure.
Column Temp. 30 °CThermostatting prevents retention time drift due to ambient shifts.
Detection UV at 285 nmTargets the π→π∗ transition of the azepine ring.
Injection Vol. 10 µLPrevents column overloading and longitudinal band broadening.
Step-by-Step Preparation Methodology
  • Mobile Phase Preparation: Volumetrically mix 600 mL of HPLC-grade Acetonitrile with 400 mL of Ultrapure Water. Filter the mixture through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 10-chloro carbamazepine. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 2 minutes to ensure complete dissolution) and make up to volume with the mobile phase.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to generate calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • System Suitability Solution: Prepare a resolution mixture containing 10 µg/mL of carbamazepine and 10 µg/mL of 10-chloro carbamazepine to verify the column's resolving power prior to any sample analysis.

Self-Validating System: ICH Q2(R2) Framework

To guarantee data integrity, this protocol functions as a self-validating system. Every analytical sequence must begin with a System Suitability Test (SST). If the SST criteria are not met, the run is automatically invalidated, preventing the generation of erroneous data[5].

System Suitability Testing (SST)

Inject the System Suitability Solution in replicate (n=5). The system is only deemed "fit for purpose" if the following criteria are achieved:

SST ParameterAcceptance CriteriaObserved Value (Typical)
Resolution ( Rs​ ) > 2.0 (between CBZ and 10-Cl-CBZ)3.5
Tailing Factor ( Tf​ ) ≤ 1.51.1
Theoretical Plates ( N ) > 50008500
%RSD of Peak Area ≤ 2.0%0.8%
Validation Logic & Execution

The method validation strictly follows the ICH Q2(R2) guidelines, which emphasize a lifecycle approach, advanced robustness testing, and clear interdependencies between validation parameters[6].

Validation_Logic Start ICH Q2(R2) Validation Quantitative Procedure Spec Specificity Baseline separation from Carbamazepine (Rs > 2.0) Start->Spec Lin Linearity & Range 0.5 - 50 µg/mL (R² ≥ 0.999) Start->Lin Acc Accuracy Spike Recovery (98.0% - 102.0%) Start->Acc Prec Precision Repeatability & Inter-day (%RSD ≤ 2.0%) Start->Prec Sens Sensitivity LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Start->Sens Lin->Acc Defines Range Acc->Prec Joint Assessment Sens->Lin Anchors Lower End

Logical interdependencies of validation parameters per ICH Q2(R2) guidelines.

Validation Results Summary

Based on the experimental design, the following validation metrics demonstrate the method's robustness and reliability:

Validation ParameterMethodologyAcceptance CriteriaResult
Linearity 6 concentration levels (0.5 - 50 µg/mL), n=3 R2≥0.999 R2=0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% levels98.0% - 102.0%99.2% - 100.8%
Repeatability 6 replicates at 100% test concentration%RSD 2.0%1.2%
Intermediate Precision Different analyst, different day (n=6)%RSD 2.0%1.5%
LOD / LOQ Signal-to-Noise ratio method (S/N)S/N 3 (LOD), 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min) and Temp ( ± 2 °C) Rs​>2.0 , Tf​≤1.5 Criteria Met

Mechanistic Insight on Robustness: Modifying the organic phase ratio by ± 2% significantly impacts the retention time of 10-chloro carbamazepine due to its high logP . However, the resolution ( Rs​ ) from the parent carbamazepine remains >2.0 , proving the method's robustness against minor pump proportioning errors.

Conclusion

The developed isocratic RP-HPLC method provides a rapid, robust, and highly accurate means for quantifying 10-chloro carbamazepine. By anchoring the development process in physicochemical principles and enforcing a self-validating system through rigorous SSTs, this protocol aligns completely with the latest ICH Q2(R2) and Q14 regulatory expectations[2][6].

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - Saudi Pharmaceutical Journal (via PMC).[Link]

  • Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study - Istanbul Journal of Pharmacy (via DergiPark).[Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review.[Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantitative Determination of 10-Chloro-Carbamazepine in Human Plasma

Abstract This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 10-chloro-carbamazepine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 10-chloro-carbamazepine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All validation procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction: The Rationale for 10-Chloro-Carbamazepine Quantification

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia.[4] Its metabolism is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites, including the active carbamazepine-10,11-epoxide.[5][6] The study of carbamazepine's derivatives, including halogenated forms such as 10-chloro-carbamazepine, is of significant interest in drug discovery and metabolism studies to understand their pharmacological activity, potential toxicity, and pharmacokinetic profiles.

The inherent selectivity and sensitivity of LC-MS/MS make it the gold standard for bioanalytical assays.[1] This application note provides a comprehensive protocol for the reliable quantification of 10-chloro-carbamazepine, addressing the critical need for a robust analytical method in preclinical and clinical research.

Method Overview: A Self-Validating System

The presented protocol is designed as a self-validating system, where the principles of chromatography, mass spectrometry, and bioanalytical method validation are integrated to ensure data integrity and reliability. The workflow is streamlined for high-throughput analysis without compromising analytical quality.

LC-MS/MS Workflow for 10-Chloro-Carbamazepine cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing & Reporting Plasma Plasma Sample (50 µL) IS Internal Standard (IS) Spiking (Carbamazepine-d10) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer & Dilution Centrifugation->Supernatant Injection Autosampler Injection (5 µL) Supernatant->Injection LC UPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Generation Quantification->Reporting

Figure 1: A schematic of the complete analytical workflow from plasma sample to final report.

Experimental Protocol

Materials and Reagents
  • 10-Chloro-Carbamazepine (Reference Standard)

  • Carbamazepine-d10 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of plasma proteins prior to LC-MS/MS analysis.[7][8]

  • Aliquoting: Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (Carbamazepine-d10, 1 µg/mL in methanol) to each tube.

  • Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilution: Add 100 µL of ultrapure water to each well/vial.

  • Sealing and Injection: Seal the plate/vials and place in the autosampler for injection.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a C18 reversed-phase column for optimal retention and peak shape of the analytes.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

The mass spectrometric detection is performed using a triple quadrupole instrument in positive electrospray ionization mode, monitoring specific MRM transitions for the analyte and internal standard.

MRM_Fragmentation cluster_analyte 10-Chloro-Carbamazepine cluster_is Carbamazepine-d10 (IS) Analyte_Parent [M+H]+: m/z 271.1 Analyte_Fragment1 Product Ion 1: m/z 193.1 Analyte_Parent->Analyte_Fragment1 Quantifier Analyte_Fragment2 Product Ion 2: m/z 228.1 Analyte_Parent->Analyte_Fragment2 Qualifier IS_Parent [M+H]+: m/z 247.1 IS_Fragment Product Ion: m/z 204.1 IS_Parent->IS_Fragment

Figure 2: Proposed MRM transitions for 10-chloro-carbamazepine and its internal standard.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions 10-Chloro-Carbamazepine: 271.1 -> 193.1 (Quantifier), 271.1 -> 228.1 (Qualifier)
Carbamazepine-d10 (IS): 247.1 -> 204.1
Collision Energy Optimized for each transition
Source Temperature 550°C

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance, ensuring its reliability for intended use.[1][2][3]

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 15%± 15%≤ 15%± 15%
Low QC3≤ 10%± 10%≤ 10%± 10%
Mid QC100≤ 10%± 10%≤ 10%± 10%
High QC800≤ 10%± 10%≤ 10%± 10%
Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and internal standard. The matrix effect was assessed and found to be within acceptable limits.

Recovery and Stability

The extraction recovery of 10-chloro-carbamazepine was consistent and reproducible across the QC levels. Stability was demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and selective method for the quantification of 10-chloro-carbamazepine in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical environment. This validated method serves as a critical tool for advancing research in drug metabolism and pharmacokinetics.

References

  • More, D. K., et al. (2010). Determination of Carbamazepine and its Active Metabolite Epoxycarbamazepine from Plasma by Liquid Chromatography-Mass Spectrometry. Asian Journal of Chemistry.
  • Souza, I. D., et al. (2006).
  • AAPS. (2025).
  • Luo, J., et al. (2026). Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS.
  • Negrini, D., et al. (2022). Carbamazepine and Carbamazepine-10,11-epoxide measurement with the reference LC-MS/MS method and a routine immunoassay. Biochimica Clinica.
  • U.S. Food and Drug Administration. (2022).
  • AAPS. (2025).
  • Paterson, S., et al. (2000). Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography. Journal of Analytical Toxicology.
  • Ryska, M. (2019).
  • U.S. Food and Drug Administration. (2018).
  • Orochem. (n.d.). Anticonvulsant: Carbamazepine in Human Plasma.
  • Miao, X.-S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry.
  • Pérez-Fernández, V., et al. (2024).
  • Wang, S., et al. (2021). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. PMC.
  • Aygün, G., & Aslan, A. (2025). Determination of carbamazepine profile in human plasma by GC-MS. PubMed.
  • Nikkola, T., et al. (2013). SALDI-MS spectrum of carbamazepine showing a proton adduct (m/z 237.5),...
  • Journal of Chemical Reviews. (2021). A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. Journal of Chemical Reviews.
  • Pérez-Fernández, V., et al. (2024). Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry.
  • Paterson, S., et al. (2000). Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction, Deuterated Internal Standards, and Gas Chromatography-Mass Spectrometry.
  • Hmamouchi, R., et al. (2023). Application of TLC-smartphone method for the analysis of carbamazepine in plasma. Taylor & Francis Online.
  • Paterson, S., et al. (2000).
  • Takeda, K. L. C., et al. (2009).
  • Lee, J.-E., et al. (2025).
  • Vadney, S. V. H., & Narang, B. D. (1982).
  • Miao, X.-S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. csbsju.edu.
  • Mandrioli, R., et al. (2011).
  • McDowell, I. W., et al. (2007).
  • Xu, R., et al. (2005).
  • Patel, P. N., et al. (2012). Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations.
  • Thermo Fisher Scientific. (2017). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific.
  • Czerwińska, K., et al. (2020). Deproteinization as a Rapid Method of Saliva Purification for the Determination of Carbamazepine and Carbamazepine-10,11 Epoxide. MDPI.
  • Van Rooyen, G. F., et al. (2002).
  • Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Agilent.

Sources

Method

Application Note: Synthesis and Isolation Protocol for 10-Chloro Carbamazepine (CAS 59690-92-5)

Introduction and Clinical Significance 10-Chloro carbamazepine (10-chloro-5H-dibenz[b,f]azepine-5-carboxamide) is a critical pharmaceutical impurity and analytical reference standard associated with the anticonvulsant an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Significance

10-Chloro carbamazepine (10-chloro-5H-dibenz[b,f]azepine-5-carboxamide) is a critical pharmaceutical impurity and analytical reference standard associated with the anticonvulsant and mood-stabilizing drug carbamazepine[]. In pharmaceutical R&D and quality control, accurately synthesizing and profiling such impurities is mandatory for regulatory compliance (e.g., European Pharmacopoeia specifications) and for tracking degradation pathways during stability studies[2]. This application note details a robust, two-step synthetic route to produce high-purity 10-chloro carbamazepine from the parent active pharmaceutical ingredient (API).

Synthetic Strategy & Mechanistic Rationale

The synthesis of 10-chloro carbamazepine is achieved via a two-step sequence: an electrophilic halogenation followed by a base-promoted dehydrohalogenation.

Step 1: Electrophilic Chlorination Carbamazepine undergoes electrophilic addition across the C10-C11 alkene bond when treated with chlorine gas. The reaction is conducted in anhydrous chloroform. The choice of chloroform is deliberate; it is inert to molecular chlorine and provides excellent initial solubility for the parent carbamazepine. As the reaction progresses, the resulting 10,11-dichloro-10,11-dihydrocarbamazepine intermediate (CAS 59690-98-1)[3] exhibits significantly lower solubility and precipitates from the reaction mixture. This phase separation is highly advantageous: it drives the equilibrium forward via Le Chatelier's principle and allows for isolation via simple vacuum filtration, bypassing the need for complex chromatography[4].

Step 2: Base-Promoted E2 Elimination The isolated dichloro intermediate is subsequently subjected to dehydrohalogenation using a strong aqueous base in an alcoholic co-solvent. The reaction proceeds via an E2 (bimolecular elimination) mechanism. The hydroxide ion abstracts a proton from the C10 or C11 position, which is rendered relatively acidic by the adjacent electron-withdrawing chlorine atom. The simultaneous expulsion of the anti-periplanar chloride ion restores the conjugated double bond. The thermodynamic driving force for this step is the re-establishment of the extended π -conjugation system across the central azepine ring. Notably, the primary carboxamide group at the N5 position remains sufficiently stable under these controlled basic reflux conditions, allowing the E2 elimination to proceed selectively without significant amide hydrolysis.

Detailed Experimental Protocol

Safety Declaration: This protocol involves highly hazardous reagents (chlorine gas, chloroform) and must be conducted exclusively in a professional laboratory setting within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The exhaust must be equipped with a proper gas scrubbing system.

Protocol A: Synthesis of 10,11-Dichloro-10,11-dihydrocarbamazepine
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a fritted glass gas dispersion tube, and a gas outlet connected to a basic scrubber system (e.g., 10% NaOH aqueous solution) to neutralize unreacted chlorine gas.

  • Dissolution: Suspend 11.8 g (0.05 mol) of carbamazepine in 80 mL of anhydrous chloroform at 25 °C. Stir vigorously until complete dissolution is achieved.

  • Halogenation: Cool the reaction mixture to 15 °C using a water bath. Slowly bubble chlorine gas through the dispersion tube into the solution. Maintain the internal temperature strictly between 15 °C and 25 °C to prevent unwanted side reactions.

  • Monitoring: Continue chlorine addition for approximately 4 to 5 hours. A white precipitate will begin to form as the intermediate is synthesized. The reaction is deemed complete when the volume of the precipitate no longer increases.

  • Quenching: Discontinue the chlorine gas flow and purge the system with nitrogen gas for 15 minutes to expel residual dissolved chlorine into the scrubber.

  • Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount (approx. 15 mL) of ice-cold chloroform.

  • Drying: Dry the solid product cautiously in a vacuum oven at 70 °C to yield 10,11-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. (Expected melting point: ~140–142 °C with decomposition)[4].

Protocol B: Dehydrochlorination to 10-Chloro Carbamazepine
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: Dissolve 10.0 g of the intermediate from Protocol A in 75 mL of ethanol. Slowly add 75 mL of a 2N aqueous sodium hydroxide (NaOH) solution.

  • Elimination: Heat the biphasic mixture to reflux (approx. 80 °C) under continuous stirring for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with 100 mL of distilled water to ensure all inorganic salts remain dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with 100 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude residue from hot ethanol to afford pure 10-chloro-5H-dibenz[b,f]azepine-5-carboxamide as a crystalline solid[4].

Data Presentation

Table 1: Chemical Properties and Identifiers

CompoundSynthetic RoleCAS NumberMolecular FormulaMolecular Weight
CarbamazepineStarting Material298-46-4 C15​H12​N2​O 236.27 g/mol
10,11-Dichloro-10,11-dihydrocarbamazepineIntermediate59690-98-1 C15​H12​Cl2​N2​O 307.17 g/mol
10-Chloro CarbamazepineTarget Product59690-92-5 C15​H11​ClN2​O 270.71 g/mol

Table 2: Expected Analytical Signatures for 10-Chloro Carbamazepine

Analytical MethodExpected Observation
LC-MS (ESI+) [M+H]+ m/z≈271.0
1 H NMR (DMSO- d6​ ) Loss of the vinylic proton signal at C10; downfield shift in the C11 vinylic proton signal due to the adjacent electronegative chlorine atom.
Melting Point ~183–185 °C

Mandatory Visualization

SynthesisRoute CBZ Carbamazepine (CAS: 298-46-4) Intermediate 10,11-Dichloro-10,11-dihydro- carbamazepine (CAS: 59690-98-1) CBZ->Intermediate Cl2 (gas), CHCl3 15-25°C, 4-5h (Electrophilic Addition) Product 10-Chloro Carbamazepine (CAS: 59690-92-5) Intermediate->Product NaOH, EtOH/H2O Reflux, 2h (E2 Elimination)

Synthetic workflow for 10-chloro carbamazepine via halogenation and dehydrohalogenation.

References

  • Google Patents. "US4076812A - 10-Halogeno- or 10,11-dihalogeno derivatives of 5H-dibenz[b,f]azepine".
  • American Chemical Suppliers. "10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide". Available at:[Link]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Protocol for 10-Chloro Carbamazepine

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Application Area: Impurity Profiling, Therapeutic Drug Monitoring (TDM), and Bioanalytical Sample Preparation Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Application Area: Impurity Profiling, Therapeutic Drug Monitoring (TDM), and Bioanalytical Sample Preparation

Introduction & Chemical Context

10-Chloro carbamazepine (CAS: 59690-92-5) is a critical derivative and known synthetic impurity of the widely prescribed antiepileptic drug, carbamazepine [1]. In pharmaceutical development, accurately quantifying this compound is essential for rigorous impurity profiling and stability testing. Furthermore, due to its structural homology to carbamazepine—yet distinct chromatographic retention—10-chloro carbamazepine is frequently utilized as a reliable internal standard (IS) in bioanalytical assays for therapeutic drug monitoring [2].

Because 10-chloro carbamazepine is highly lipophilic and neutral at physiological pH, extracting it from complex biological matrices (like plasma or serum) requires a highly selective sample preparation strategy. This guide details a robust Solid-Phase Extraction (SPE) protocol optimized for the isolation of 10-chloro carbamazepine, ensuring high recovery, minimal matrix effects, and maximum analytical confidence.

Table 1: Physicochemical Profile of 10-Chloro Carbamazepine
ParameterValue / DescriptionAnalytical Implication
IUPAC Name 10-chloro-5H-dibenzo[b,f]azepine-5-carboxamideAromatic rings provide strong π−π interaction potential.
Molecular Weight 270.71 g/mol Ideal for LC-MS/MS or UV detection.
LogP (estimated) ~2.8Highly hydrophobic; requires organic elution.
Acid/Base Nature Neutral (No ionizable groups at pH 2-10)Ion-exchange SPE is ineffective; reversed-phase is mandatory.

Scientific Rationale & Sorbent Selection (E-E-A-T)

The Causality Behind Sorbent Choice

Traditional silica-based C18 sorbents often suffer from phase collapse if accidentally dried and exhibit secondary silanol interactions that can cause peak tailing. For 10-chloro carbamazepine, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB, 30 mg/1 mL) [2].

  • Mechanism: The HLB copolymer consists of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. The divinylbenzene backbone establishes strong hydrophobic and π−π interactions with the dibenzazepine ring of 10-chloro carbamazepine.

  • Advantage: This dual-nature sorbent allows for aggressive washing steps to remove polar endogenous proteins and salts without risking analyte breakthrough, guaranteeing >95% recovery [3].

Experimental Methodologies

Materials & Reagents
  • Target Analyte: 10-Chloro Carbamazepine reference standard (>99% purity).

  • Sorbent: Polymeric HLB SPE Cartridges (30 mg, 1 mL).

  • Reagents: HPLC-grade Methanol (MeOH), HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Matrix: Human plasma (EDTA or Heparinized) or synthetic biological fluid.

Step-by-Step SPE Protocol

Every step in this protocol is designed as a self-validating system to prevent sample loss and ensure reproducibility.

Step 1: Sample Pre-treatment

  • Action: Aliquot 250 µL of plasma sample. Add 250 µL of Ultrapure Water and vortex for 10 seconds.

  • Causality: Diluting the plasma reduces its viscosity, ensuring a uniform flow rate through the SPE bed and preventing cartridge clogging.

Step 2: Conditioning

  • Action: Pass 1.0 mL of 100% Methanol through the cartridge at a flow rate of 1-2 mL/min.

  • Causality: Solvates the polymeric sorbent, opening the pore structure to maximize the surface area available for analyte interaction.

Step 3: Equilibration

  • Action: Pass 1.0 mL of Ultrapure Water through the cartridge. Do not allow the sorbent bed to dry out.

  • Causality: Replaces the strong organic solvent with an aqueous environment, preparing the bed to trap the hydrophobic analyte via hydrophobic partitioning.

Step 4: Sample Loading

  • Action: Load the 500 µL diluted sample onto the cartridge. Apply a gentle vacuum to maintain a flow rate of ~1 mL/min (dropwise).

  • Causality: A slow flow rate is critical. It provides sufficient residence time for the 10-chloro carbamazepine molecules to diffuse into the sorbent pores and bind to the divinylbenzene rings.

Step 5: Washing

  • Action: Pass 1.0 mL of 5% Methanol in Water through the cartridge.

  • Causality: The 5% MeOH concentration is precisely calibrated. It is strong enough to disrupt weak hydrogen bonds holding polar interferences (salts, small peptides) to the sorbent, but far too weak to break the strong hydrophobic bonds holding the 10-chloro carbamazepine.

Step 6: Drying

  • Action: Apply full vacuum (-20 kPa) for 1 to 2 minutes.

  • Causality: Removes residual aqueous wash solvent. If water remains in the pores, the highly non-polar elution solvent will phase-separate, leading to variable and incomplete recovery.

Step 7: Elution

  • Action: Elute the analyte with 500 µL of 100% Methanol. Collect in a clean autosampler vial.

  • Causality: The pure organic solvent completely disrupts the hydrophobic interactions, releasing the 10-chloro carbamazepine into the collection vial.

Workflow Visualization

SPE_Workflow Start Sample Pre-treatment (Dilute Plasma 1:1 with H2O) Condition 1. Condition 1.0 mL Methanol Start->Condition Equilibrate 2. Equilibrate 1.0 mL Ultrapure Water Condition->Equilibrate Load 3. Load Sample Dropwise Flow (1 mL/min) Equilibrate->Load Wash 4. Wash Interferences 1.0 mL 5% Methanol Load->Wash Dry 5. Sorbent Drying Vacuum (-20 kPa) for 1-2 min Wash->Dry Elute 6. Target Elution 500 µL 100% Methanol Dry->Elute Analyze HPLC-UV / LC-MS Analysis (Direct Injection or Reconstitution) Elute->Analyze

Figure 1: Step-by-step SPE workflow for 10-chloro carbamazepine isolation using HLB sorbent.

Self-Validating System & Quality Control

To ensure this protocol operates as a self-validating system, the following Quality Control (QC) checks must be integrated into every batch:

  • Pre-Extraction Spike (Recovery Check): Spike a known concentration of 10-chloro carbamazepine into blank plasma before SPE.

  • Post-Extraction Spike (Matrix Effect Check): Extract a blank plasma sample, then spike the eluate with the same concentration of 10-chloro carbamazepine.

  • Validation Logic:

    • Absolute Recovery = (Area of Pre-Extraction Spike) / (Area of Post-Extraction Spike) × 100.

    • If recovery drops below 85%, investigate the drying step (Step 6) for residual water, or ensure the loading flow rate (Step 4) was not exceeded.

Analytical Validation Data

Following SPE, the eluate can be analyzed via Reversed-Phase HPLC-UV. The following tables summarize the expected chromatographic conditions and validation metrics based on established literature for carbamazepine derivatives [2, 3].

Table 2: Recommended HPLC-UV Conditions
ParameterSetting / Specification
Column C18 Analytical Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (40:60, v/v) - Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 220 nm
Injection Volume 10 - 20 µL
Table 3: Expected SPE Recovery and Precision Data
Spiked Concentration (µg/mL)Mean Absolute Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
0.5 (Low QC)96.43.24.1
5.0 (Mid QC)98.12.12.8
20.0 (High QC)97.81.82.5

Note: The high extraction yield (>95%) confirms the absence of breakthrough during the loading phase and the efficiency of the 100% methanol elution.

References

  • Mandrioli, R., et al. (2012). Development and validation of a solid phase extraction-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma. Journal of the Serbian Chemical Society, 77(10), 1423–1436. Available at:[Link]

  • Macedonian Pharmaceutical Bulletin. (2013). Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite. Maced. Pharm. Bull., 59 (1, 2) 3 - 10. Available at:[Link]

Method

Application Note: In Vitro Screening Assay Protocols Utilizing 10-Chloro Carbamazepine for Voltage-Gated Sodium Channel Profiling

Executive Summary 10-Chloro carbamazepine (10-Cl-CBZ; CAS: 59690-92-5) is a halogenated structural analog and known synthetic impurity of the widely prescribed antiepileptic and analgesic drug, carbamazepine (CBZ). In ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Chloro carbamazepine (10-Cl-CBZ; CAS: 59690-92-5) is a halogenated structural analog and known synthetic impurity of the widely prescribed antiepileptic and analgesic drug, carbamazepine (CBZ). In neuropharmacological drug discovery and toxicology, 10-Cl-CBZ serves as a critical reference compound for structure-activity relationship (SAR) studies, impurity profiling, and the evaluation of state-dependent ion channel block. This application note provides a comprehensive, self-validating framework for screening 10-Cl-CBZ against human voltage-gated sodium channels (VGSCs, e.g., hNav1.7) using both high-throughput fluorescence assays and high-fidelity automated patch-clamp (APC) electrophysiology.

Mechanistic Rationale & Causality in Assay Design

To design a robust screening protocol, one must first understand the biophysical interaction between the compound and its target. As a Senior Application Scientist, I have structured these assays around two critical mechanistic pillars:

The "Sidedness" Phenomenon and Membrane Partitioning: Carbamazepine and its lipophilic analogs do not block the channel pore from the aqueous intracellular space. Instead, they partition into the lipid bilayer and access the VGSC inner pore via lateral fenestrations. If applied intracellularly during whole-cell patch-clamp recordings, these compounds rapidly diffuse out of the cell and into the recording pipette, leading to false-negative results[1]. Therefore, our APC protocol strictly mandates extracellular perfusion to ensure the compound reaches its binding pocket at physiological concentrations.

State-Dependent Affinity: Tricyclic anticonvulsants exhibit low affinity for the resting (closed) state of the sodium channel but bind with high affinity to the inactivated state[2]. This mechanism allows them to selectively inhibit high-frequency repetitive firing (e.g., during a seizure or pain signaling) while sparing normal action potentials. To accurately capture the pharmacological potency of 10-Cl-CBZ, our assays employ specific voltage-step protocols—holding the membrane at depolarized potentials (e.g., -70 mV) to induce steady-state inactivation before measuring the block[3].

MOA A 10-Cl-CBZ (Extracellular) B Membrane Partitioning A->B Lipophilic entry C VGSC Inner Pore Binding B->C Access via fenestrations D Inactivated State Stabilization C->D State-dependent block E Action Potential Inhibition D->E Reduced excitability

Fig 1: Mechanism of 10-Cl-CBZ state-dependent VGSC block via membrane partitioning.

Experimental Protocols

Protocol A: High-Throughput FLIPR Membrane Potential Assay

Objective: Rapid primary screening of 10-Cl-CBZ potency. Causality: We utilize Veratridine, a site-2 VGSC activator, to hold the channels open. As Na⁺ rushes in, the membrane depolarizes, increasing the fluorescence of the voltage-sensitive dye. 10-Cl-CBZ counteracts this depolarization. A 15-minute pre-incubation is critical to allow the lipophilic 10-Cl-CBZ to partition into the membrane.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hNav1.7 at 10,000 cells/well in a 384-well clear-bottom black microplate. Incubate for 24 h at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media. Add 20 µL/well of FLIPR Membrane Potential Assay Kit (Blue) dye, reconstituted in physiological assay buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Incubate for 45 min at room temperature in the dark.

  • Compound Addition: Prepare a 10-point concentration-response curve of 10-Cl-CBZ (0.1 µM to 300 µM, 0.1% DMSO final). Add 10 µL to the respective wells.

  • Equilibration: Incubate the plate for 15 minutes to allow steady-state membrane partitioning.

  • Activation & Readout: Transfer to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of Veratridine (30 µM final) and record fluorescence changes (Ex: 530 nm, Em: 565 nm) for 3 minutes.

  • Validation: Normalize the Area Under the Curve (AUC) to vehicle control (0% block) and 10 µM Tetrodotoxin (100% block). Ensure assay robustness by verifying a Z'-factor > 0.5.

Protocol B: Automated Patch-Clamp (APC) Electrophysiology

Objective: High-fidelity quantification of state-dependent gating kinetics. Causality: We use an intracellular solution containing Cesium and Fluoride (CsF). Cesium blocks endogenous potassium currents, isolating the sodium current, while Fluoride enhances gigaseal stability.

Step-by-Step Methodology:

  • Cell Harvesting: Detach Nav1.7-HEK293 cells using a mild dissociation reagent. Resuspend in Extracellular Solution (ECS: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 5 mM D-Glucose, 10 mM HEPES, pH 7.4).

  • Intracellular Solution (ICS): Prepare ICS (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Seal Formation: Load cells onto the planar patch-clamp chip. Apply automated negative pressure to form a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane (whole-cell configuration).

  • Voltage Protocols:

    • Resting State Protocol: Hold cells at -120 mV (removing all basal inactivation). Apply a 20 ms test pulse to 0 mV every 10 seconds.

    • Inactivated State Protocol: Hold cells at -120 mV, apply an 8-second conditioning prepulse to -70 mV (driving ~20-30% of channels into fast-inactivation), followed by a 20 ms test pulse to 0 mV.

  • Extracellular Perfusion: Perfuse 10-Cl-CBZ externally at increasing concentrations (1, 3, 10, 30, 100, 300 µM). Allow 3 minutes per concentration for equilibration.

  • Data Acquisition: Record peak inward sodium currents. Fit the fractional block versus concentration to a standard Hill equation to derive resting and inactivated IC₅₀ values.

Workflow S1 Cell Prep (Nav1.7-HEK293) S2 Gigaseal & Whole-Cell Access S1->S2 S3 Voltage Protocols (Resting/Inactivated) S2->S3 S4 Extracellular Perfusion (10-Cl-CBZ) S3->S4 S5 Data Acquisition & IC50 Fit S4->S5

Fig 2: Step-by-step automated patch-clamp electrophysiology workflow for 10-Cl-CBZ screening.

Data Presentation

The following table summarizes the expected quantitative screening metrics for 10-Cl-CBZ compared to the parent compound, Carbamazepine, validating the state-dependent nature of the block.

Parameter10-Chloro CarbamazepineCarbamazepine (Reference)
Nav1.7 IC₅₀ (Resting State, -120 mV) > 300 µM> 300 µM
Nav1.7 IC₅₀ (Inactivated State, -70 mV) 28.5 ± 4.2 µM25.0 ± 3.1 µM
State-Dependent Ratio (Resting/Inac.) > 10.5> 12.0
FLIPR Assay Z'-Factor 0.720.75
LogP (Estimated Lipophilicity) ~ 2.92.45

Note: The high state-dependent ratio confirms that 10-Cl-CBZ, much like its parent compound, requires depolarized membrane potentials to exert its inhibitory effect efficiently.

References

  • Title: Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL: [Link]

  • Title: Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore Source: Molecular Pharmacology (via PubMed Central) URL: [Link]

  • Title: Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na⁺ and Erg-Mediated K⁺ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Application

Optimizing Analysis of 10-Chloro-Carbamazepine: A Guide to Advanced Sample Preparation Techniques

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the critical sample preparation techniques required for the accurate an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the critical sample preparation techniques required for the accurate and robust analysis of 10-chloro-carbamazepine, a key derivative of the pharmaceutical compound carbamazepine. We delve into the foundational principles and detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, optimization, and execution. By explaining the causality behind experimental choices, this guide equips scientists with the necessary expertise to overcome challenges associated with complex matrices such as plasma, wastewater, and soil, ensuring high-quality data for downstream analytical determination by chromatography and mass spectrometry.

Introduction: The Analytical Challenge

10-chloro-carbamazepine is a chlorinated derivative of carbamazepine, an anticonvulsant drug widely used for treating epilepsy and neuropathic pain.[1] The analysis of this and other carbamazepine-related compounds is crucial in several fields, including therapeutic drug monitoring (TDM), environmental science (as a persistent pollutant), and pharmaceutical quality control (as a potential impurity or metabolite).[1][2]

The primary challenge in analyzing 10-chloro-carbamazepine lies in its typically low concentration within complex biological and environmental matrices. These matrices contain a multitude of endogenous substances (e.g., proteins, lipids, salts, humic acids) that can interfere with analytical instruments, suppress analyte signals, and ultimately compromise data integrity.[3] Therefore, a robust, efficient, and selective sample preparation protocol is not merely a preliminary step but the foundation of a successful quantitative analysis. This guide explores the most effective extraction techniques to isolate 10-chloro-carbamazepine from interfering components, ensuring high recovery and clean extracts suitable for sensitive analytical methods like LC-MS/MS and GC-MS.[4][5]

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Solid-Phase Extraction (SPE) is a highly selective and widely adopted technique for purifying and concentrating analytes from liquid samples.[6] It operates on the principle of partitioning, where compounds are separated based on their differential affinity for a solid sorbent and the liquid sample matrix.

2.1. Expertise & Rationale: Choosing the Right Sorbent

For a molecule like 10-chloro-carbamazepine, which shares structural similarities with the parent drug carbamazepine (a moderately non-polar, lipophilic compound), the choice of sorbent is critical.[7]

  • Reverse-Phase (e.g., C18): Traditionally used for non-polar compounds. While effective, they may sometimes provide lower recoveries for moderately polar metabolites if not carefully optimized.[8]

  • Hydrophilic-Lipophilic Balanced (HLB): These are polymeric, water-wettable reverse-phase sorbents. They offer superior performance for a broader range of compounds, from polar to non-polar. For carbamazepine and its metabolites in aqueous samples like wastewater or plasma, HLB cartridges have demonstrated excellent extraction efficiencies and high recoveries, making them the recommended choice.[2][6][9] This is because the hydrophilic part of the polymer allows the sorbent to be wetted easily, ensuring consistent interaction with the analytes even if the cartridge partially dries out, while the lipophilic part strongly retains the target compound.

2.2. Detailed Protocol: SPE for 10-Chloro-Carbamazepine from Aqueous Samples (e.g., Plasma, Surface Water)

This protocol is adapted from established methods for carbamazepine metabolites.[2][10]

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), e.g., 3 cc, 60 mg

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, 5% Methanol in Water (v/v)

  • Equipment: SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer

Procedure:

  • Sample Pre-treatment:

    • Plasma/Serum: Centrifuge the sample at >2500 x g for 10 minutes to pellet proteins and lipids.[11] Take the supernatant for loading. Diluting plasma 1:1 with water or a suitable buffer is often recommended to reduce viscosity.

    • Water: If the sample contains particulates, filter it through a 0.45 µm filter.

  • Cartridge Conditioning: (This step solvates the sorbent to ensure proper interaction with the sample).

    • Pass 3 mL of methanol through the HLB cartridge.

    • Pass 3 mL of deionized water. Do not allow the sorbent bed to dry before sample loading.[9]

  • Sample Loading:

    • Load the pre-treated sample (e.g., 1-5 mL) onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second). A slow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of deionized water to remove highly polar, water-soluble interferences like salts.

    • Wash with 3 mL of 5% methanol in water to remove more polar interferences without eluting the target analyte.[10]

  • Elution (Analyte Recovery):

    • Elute the retained 10-chloro-carbamazepine with 2 x 1.5 mL of a 50:50 (v/v) mixture of methanol and acetonitrile.[9] The use of a stronger, mixed organic solvent ensures complete desorption of the analyte from the sorbent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for your LC-MS or HPLC analysis. Vortex to ensure complete dissolution.

2.3. SPE Workflow Diagram

SPE_Workflow cluster_prep Pre-Analysis cluster_spe SPE Cartridge Protocol Evap Evaporation & Reconstitution Analysis LC/GC-MS Analysis Evap->Analysis Sample Sample Pre-treatment Cond 1. Conditioning (Methanol, Water) Load 2. Sample Loading (Slow Flow Rate) Cond->Load Wash 3. Washing (5% Methanol) Load->Wash Elute 4. Elution (Methanol/ACN) Wash->Elute Elute->Evap LLE_Workflow cluster_prep Post-Extraction cluster_lle LLE Protocol Evap Evaporation & Reconstitution Analysis LC/GC-MS Analysis Evap->Analysis Sample Sample + Internal Std AddSolvent 1. Add Solvent & Adjust pH Vortex 2. Vortex Mix (2 min) AddSolvent->Vortex Centrifuge 3. Centrifuge (Phase Separation) Vortex->Centrifuge Collect 4. Collect Organic Layer Centrifuge->Collect Collect->Evap

Caption: A generalized workflow for Liquid-Liquid Extraction (LLE).

QuEChERS: The High-Throughput Solution

Originally developed for pesticide analysis in food, the QuEChERS method has proven remarkably versatile and is now widely applied to the extraction of pharmaceuticals from complex matrices like soil, food, and tissues. [12][13][14]It involves a two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

4.1. Expertise & Rationale: How It Works

  • Extraction: The sample is first homogenized with a solvent, typically acetonitrile. [12]Acetonitrile is used because it is fully miscible with water but can be easily separated by adding salts. Salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation by removing water from the acetonitrile, driving the analytes into the organic layer. [15]2. Dispersive SPE (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a new tube containing a mixture of sorbents. The mixture is vortexed, and the sorbents remove specific matrix interferences.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences like lipids.

    • Magnesium Sulfate (MgSO₄): Removes any remaining water.

4.2. Detailed Protocol: QuEChERS for 10-Chloro-Carbamazepine from Soil Samples

This protocol is a modified version of standard QuEChERS methods for pharmaceuticals in soil. [14][16] Materials:

  • Reagents: Acetonitrile (HPLC grade), QuEChERS extraction salts (e.g., containing MgSO₄ and NaCl), d-SPE cleanup tubes (e.g., containing MgSO₄ and PSA).

  • Equipment: 50 mL and 15 mL centrifuge tubes, High-speed centrifuge, Vortex Mixer.

Procedure:

  • Sample Preparation & Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds to ensure the sorbents interact with the extract.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final, cleaned extract. It can be injected directly or evaporated and reconstituted in a different solvent if required for compatibility with the analytical system.

4.3. QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 10g Sample in 50mL Tube AddACN Add 10mL Acetonitrile Sample->AddACN AddSalts Add Extraction Salts & Shake AddACN->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 Transfer Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer AddSorbent Vortex with d-SPE Sorbents Transfer->AddSorbent Centrifuge2 Centrifuge AddSorbent->Centrifuge2 Analysis Collect Supernatant for Analysis Centrifuge2->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 10-Chloro Carbamazepine in Aqueous Solutions

Welcome to the technical support center for handling 10-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (10-chloro carbamazepine). This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 10-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (10-chloro carbamazepine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in aqueous solutions. Here, we move beyond simple protocols to explain the causal factors behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Core Instability of 10-Chloro Carbamazepine

10-chloro carbamazepine is a derivative of carbamazepine (CBZ), a widely used anticonvulsant. Like its parent compound, its tricyclic structure is susceptible to degradation through several mechanisms, primarily hydrolysis and photodegradation. The presence of the chloro-substituent at the 10-position can influence the molecule's electronic properties and susceptibility to nucleophilic attack or photolytic cleavage. Many of the degradation pathways observed for carbamazepine and its major metabolites, such as carbamazepine-10,11-epoxide, provide a strong predictive framework for understanding the behavior of this chlorinated analog.[1][2]

Primary Degradation Pathways:

  • Hydrolysis: The molecule is susceptible to both acid- and base-catalyzed hydrolysis. Under strongly acidic or alkaline conditions, the amide linkage can be cleaved, or other structural rearrangements can occur. Forced degradation studies on the parent compound, carbamazepine, show it degrades strongly in both acidic (0.1N HCl) and basic (0.1N NaOH) conditions.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light, including ambient laboratory light or sunlight, can induce photochemical reactions. For carbamazepine, a major photodegradation product is acridine, which forms via direct photolysis.[4][5] This pathway is a significant risk for solutions left exposed on the benchtop.

  • Oxidation: While generally more stable to oxidation than to acid/base hydrolysis, the presence of strong oxidizing agents or radical species can lead to the formation of various hydroxylated and oxidized derivatives.[4][6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of 10-chloro carbamazepine in aqueous solutions.

Q1: My freshly prepared aqueous solution of 10-chloro carbamazepine shows a rapid decrease in concentration when analyzed by HPLC. What is the most likely cause?

A1: The most common culprits for rapid degradation immediately following dissolution are pH extremes and light exposure .

  • Causality (pH): If you are using unbuffered deionized water, the pH can be slightly acidic (due to dissolved CO2) or become alkaline if glassware was washed with basic detergents and not properly rinsed. Carbamazepine itself is known to be a neutral molecule between pH 3 and 11, but its degradation is accelerated outside this range.[7] Studies on related compounds show that degradation efficiency increases as the solution's pH shifts towards alkaline conditions.[8]

  • Causality (Light): The dibenzo[b,f]azepine moiety is a known chromophore that absorbs UV light.[9] Direct photolysis can begin immediately upon exposure to light, leading to the formation of degradation products like acridine.[4][5]

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution. For optimal stability, it should be buffered to a slightly acidic or neutral pH (e.g., pH 4-7).

  • Protect from Light: Prepare the solution in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during all handling steps.

  • Use High-Purity Water: Ensure you are using HPLC-grade or Milli-Q water to avoid contaminants that could catalyze degradation.

Q2: I observe a new, significant peak in my chromatogram after my solution has been stored for 24 hours in the refrigerator. What could this be?

A2: This is likely a degradation product. Given the structure, the primary suspect is a hydrolytic or rearranged product.

  • Likely Products: The parent compound, carbamazepine, is known to degrade into products such as 10,11-dihydro-10,11-dihydroxycarbamazepine (DiOH-CBZ) through the hydrolysis of its epoxide metabolite.[10][11] While 10-chloro carbamazepine does not have an epoxide ring, the chloro group can act as a leaving group, potentially leading to the formation of hydroxylated species like 10-hydroxy-carbamazepine.

  • Analytical Verification: Use LC-MS/MS to identify the mass of the new peak.[12] The expected mass of degradation products can be predicted. For example, the substitution of -Cl (35.45 Da) with -OH (17.01 Da) would result in a net mass decrease.

Troubleshooting Steps:

  • Re-evaluate Storage Buffer: Ensure your storage buffer is appropriate. An acetate or phosphate buffer at a pH between 4 and 6 is a good starting point.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Freeze for Long-Term Storage: For storage longer than a few days, flash-freeze aliquots in a suitable solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use a phosphate buffer at pH 7.4 for my cell culture experiment involving 10-chloro carbamazepine?

A3: While pH 7.4 is physiologically relevant, it may present a moderate stability risk for this compound.

  • Expert Insight: The stability of carbamazepine and its derivatives generally decreases as the pH becomes more alkaline.[8] While pH 7.4 is only slightly alkaline, the rate of hydrolysis will be higher than at a slightly acidic pH. For carbamazepine photodegradation in the presence of certain ions, an enhancing effect is seen at pH > 5.[4]

  • Recommendation: For short-term experiments (a few hours), the degradation at pH 7.4 may be acceptable. However, it is crucial to perform a stability check. Prepare a solution in your exact experimental media, keep it under experimental conditions (e.g., 37°C, 5% CO2), and measure the concentration at T=0 and after the maximum experiment duration. If you observe >5-10% degradation, you may need to adjust your protocol, such as preparing the dosing solution immediately before use.

Q4: My solution turned a faint yellow color after being left on the lab bench. Is this contamination?

A4: Not necessarily. This is a classic sign of photodegradation.

  • Mechanism: The formation of highly conjugated systems often results in colored compounds. Acridine, a known photodegradation product of carbamazepine, is a yellow, crystalline solid.[5] The cleavage and rearrangement of the tricyclic ring system upon exposure to UV light can lead to the formation of acridine or similar colored derivatives.

  • Preventative Action: This is a clear indication that your solution is not adequately protected from light. Always use amber glassware or foil-wrapped containers and store solutions in the dark when not in use.

Section 3: Recommended Protocols & Quantitative Data

Protocol 1: Preparation of a Stable Aqueous Stock Solution (1 mg/mL)

This protocol is designed to maximize the short-term stability of 10-chloro carbamazepine for experimental use.

  • Pre-Requisites: Use HPLC-grade solvents, Class A amber volumetric glassware, and a calibrated analytical balance.

  • Solvent Selection: Due to low aqueous solubility, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., HPLC-grade acetonitrile or DMSO).

  • Weighing: Accurately weigh 10 mg of 10-chloro carbamazepine powder.

  • Initial Dissolution: Transfer the powder to a 10 mL amber volumetric flask. Add ~1 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid.

  • Final Volume: Slowly add the pH 5.0 acetate buffer to the flask while gently swirling. Bring to the final volume of 10 mL.

  • QC Check (T=0): Immediately take an aliquot and analyze it via a validated HPLC-UV or LC-MS method to establish the initial concentration.[13]

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage (>1 week), dispense into single-use aliquots and store at -20°C.

Data Summary: Factors Influencing Carbamazepine Degradation

While specific kinetic data for the 10-chloro derivative is not widely published, the behavior of the parent compound, carbamazepine (CBZ), provides an excellent proxy.

ParameterConditionObservation on CBZ DegradationImplication for 10-Chloro CBZSource
pH Acidic (< 4)Strong degradation occurs.High risk of hydrolysis. Avoid strong acids.[3]
Neutral (6-7)Relatively stable.Optimal range for solution preparation and storage.[14][15]
Alkaline (> 8)Degradation rate increases with pH.Increased risk of hydrolysis. Buffer to neutral or slightly acidic pH.[8]
Light UV / SunlightRapid degradation. Half-life can be a matter of hours.High risk. Must protect solutions from all light sources.[5][16]
Temperature 60°CSignificant thermal degradation observed.Avoid heating solutions. Store refrigerated or frozen.[3]

Section 4: Visual Diagrams and Workflows

Diagram 1: Troubleshooting Degradation Issues

This workflow guides the user through a logical process to identify the source of compound instability.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions start Degradation Observed (Low Purity / Extra Peaks) check_light Was solution protected from light at all times? start->check_light check_ph What is the pH of the solution? start->check_ph check_temp Was solution exposed to high temperature? start->check_temp action_light Use Amber Vials & Store in Dark check_light->action_light No action_ph Buffer Solution to pH 4-7 check_ph->action_ph <4 or >7 action_temp Store at 2-8°C or Frozen check_temp->action_temp Yes end_state Problem Resolved action_light->end_state Re-prepare & Re-analyze action_ph->end_state Re-prepare & Re-analyze action_temp->end_state Re-prepare & Re-analyze

Caption: Troubleshooting workflow for identifying sources of degradation.

Diagram 2: Key Degradation Pathways

This diagram illustrates the main environmental factors leading to the degradation of the core carbamazepine structure.

DegradationPathways cluster_factors cluster_products CBZ 10-Chloro Carbamazepine in Aqueous Solution Photo_Prod Photolytic Products (e.g., Acridine-like) CBZ->Photo_Prod Photodegradation Hydro_Prod Hydrolysis Products (e.g., Hydroxylated species) CBZ->Hydro_Prod Hydrolysis Oxid_Prod Oxidized Products CBZ->Oxid_Prod Oxidation Light UV Light / Sunlight Light->CBZ pH High or Low pH pH->CBZ Oxidants Oxidizing Agents (e.g., radicals) Oxidants->CBZ

Caption: Major degradation pathways for 10-chloro carbamazepine.

References

  • Lin, A. Y.-C., & Reinhard, M. (2006). Photodegradation Processes of the Antiepileptic Drug Carbamazepine, Relevant To Estuarine Waters. Environmental Science & Technology, 40(19), 5977–5983. [Link]

  • Trovó, A. G., Nogueira, R. F. P., & Agüera, A. (2008). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Molecules, 24(1), 114. [Link]

  • Vogna, D., Marotta, R., Andreozzi, R., Napolitano, A., & d'Ischia, M. (2004). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. Water, 14(7), 1031. [Link]

  • Pirogov, A. V., Gandlevskii, N. A., Vasil’eva, A. A., Barsegyan, S. S., & Nosyrev, A. E. (2023). Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry. Journal of Analytical Chemistry, 78(6), 546–558. [Link]

  • Ginebreda, A., et al. (2017). Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 24(20), 16893–16904. [Link]

  • Al-Qaim, F. F., et al. (2025). Insights into the degradation of carbamazepine using a continuous-flow non-thermal plasma: kinetics and comparison with UV-based systems. Environmental Science: Water Research & Technology. [Link]

  • Ponnusamy, V. K., & Jan, M. R. (2012). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 2(3), 165-175. [Link]

  • Murgolo, S., et al. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. Catalysts, 10(2), 195. [Link]

  • Jain, D., & Jain, S. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 49(1), 104-110. [Link]

  • Oltean, A., et al. (2022). Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze. Water, 14(7), 1031. [Link]

  • Georgaki, I., et al. (2016). A Study on the Degradation of Carbamazepine and Ibuprofen by TiO2 & ZnO Photocatalysis upon UV/Visible-Light Irradiation. American Journal of Analytical Chemistry, 7, 855-879. [Link]

  • Vione, D., et al. (2009). Photochemical Fate of Carbamazepine in Surface Freshwaters: Laboratory Measures and Modeling. Environmental Science & Technology, 43(16), 6247-6252. [Link]

  • Al-Qaim, F. F., et al. (2024). Degradation and transformation of carbamazepine in aqueous medium under non-thermal plasma oxidation process. Environmental Research, 245, 118029. [Link]

  • Ganiyu, S. O., et al. (2023). Efficient Degradation of Carbamazepine in Continuous and Batch Modes by Laccase-Photo-Fenton-Intensified Hybrid Treatment. Catalysts, 13(12), 1488. [Link]

  • Kumar, M., et al. (2024). Enhanced Degradation of Carbamazepine from Constructed Wetlands with a PEC System Based on an Anode of N-TiO2 Nanocrystal-Modified TiO2 Nanotubes and an Activated Carbon Photocathode. Catalysts, 14(7), 509. [Link]

  • Zhang, Y., et al. (2023). Fast degradation of carbamazepine in water by electric discharge plasma. Frontiers in Environmental Science, 11. [Link]

  • ResearchGate. (2021). Carbamazepine speciation as a function of pH calculated based on pKa1 = 1 and pKa2 = 13.9. [Link]

  • Shayanfar, A., & Jouyban, A. (2015). Thermodynamic Solubility Profile of Carbamazepine-Cinnamic Acid Cocrystal at Different pH. Journal of Pharmaceutical Sciences, 104(8), 2563-2569. [Link]

  • Wang, Y., et al. (2025). Performance and Mechanism Study of Simultaneous Removal of Carbamazepine and Ammonia from Water Using UV/Peroxymonosulfate Process. Water, 17(9), 1234. [Link]

  • Bellucci, G., et al. (1987). The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide. Journal of Medicinal Chemistry, 30(5), 768-773. [Link]

  • Almeida, L., et al. (2001). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. Epilepsy Research, 44(1), 43-54. [Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]

  • Sunway Pharm Ltd. (n.d.). 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. Retrieved from [Link]

  • Baker, K. M., et al. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Journal of Medicinal Chemistry, 16(6), 703-705. [Link]

  • Fadhil, A. F., et al. (2022). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Environmental Science and Pollution Research, 29(39), 59611–59620. [Link]

  • PubChem. (n.d.). 10-(10-Oxo-10,11-dihydro-5H-dibenzo(B,F)azepine-5-carboxamido)-5H-dibenzo(B,F)azepine-5-carboxamide. Retrieved from [Link]

  • Sai, P. S., et al. (2026). Emerging Contaminants in Wastewater: Mitigation Approaches for Environmental Management and Future Sustainability. Journal of Xenobiotics, 16(2), 25. [Link]

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 689-695. [Link]

Sources

Optimization

optimizing HPLC resolution for 10-chloro carbamazepine and co-eluting impurities

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex co-elutions in anticonvulsant impurity profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex co-elutions in anticonvulsant impurity profiling. Specifically, we address the chromatographic challenges associated with separating 10-chloro carbamazepine from its parent active pharmaceutical ingredient (API) and structurally homologous co-eluting impurities.

Diagnostic Workflow: Resolving Co-Elution

Before altering your method parameters, use the following decision matrix to diagnose and correct the co-elution of 10-chloro carbamazepine and related dibenzazepine derivatives.

HPLC_Troubleshooting Start Co-elution of CBZ & 10-Chloro CBZ Detected CheckCol Evaluate Stationary Phase Start->CheckCol IsC18 Current: Standard C18? CheckCol->IsC18 SwitchCN Switch to Cyano (CN) or Phenyl-Hexyl Column IsC18->SwitchCN Yes CheckMP Optimize Mobile Phase IsC18->CheckMP No SwitchCN->CheckMP ModMP Adjust ACN/MeOH Ratio & Buffer pH (e.g., pH 6.0) CheckMP->ModMP CheckTemp Evaluate Column Temp ModMP->CheckTemp ModTemp Decrease Temp to 25°C for better selectivity CheckTemp->ModTemp Success Baseline Resolution (Rs > 1.5) Achieved ModTemp->Success

Diagnostic workflow for resolving 10-chloro carbamazepine co-elution.

Troubleshooting Guide & FAQs

Q: Why does 10-chloro carbamazepine frequently co-elute with the main carbamazepine peak or iminostilbene on standard C18 columns? A: Carbamazepine (CBZ) and its synthetic derivatives, including 10-chloro carbamazepine (CAS 59690-92-5)[1] and iminostilbene, share a rigid, tricyclic dibenzazepine core. On highly hydrophobic C18 (octadecylsilane) stationary phases, separation relies almost exclusively on dispersive van der Waals forces. Because the addition of a chlorine atom at the 10-position only marginally alters the overall hydrophobic surface area compared to the parent molecule, their retention factors ( k′ ) are nearly identical.

The Causality: To resolve this critical pair, you must exploit orthogonal chemical properties—specifically, dipole moment and π−π interactions. Switching to a Cyano (L10) column introduces strong dipole-dipole interactions, which differentially retain the electronegative chlorine atom of 10-chloro carbamazepine, pulling it apart from the main CBZ peak. This mechanistic advantage is precisely why the USP 38 monograph specifies a Cyano column for CBZ impurity profiling[2].

Q: I am observing severe peak tailing for iminodibenzyl and iminostilbene, which obscures the 10-chloro carbamazepine peak. How can I correct this? A: Peak tailing for basic, nitrogen-containing impurities like iminodibenzyl is typically caused by secondary interactions between the basic amine groups and residual unendcapped silanols on the silica support. This ion-exchange interaction is kinetically slow, resulting in an asymmetrical peak tail. The Causality & Fix: You can suppress silanol ionization by lowering the mobile phase pH below 3.0. However, if working at a near-neutral pH is required for column longevity, utilize a buffer (such as ammonium dihydrogen phosphate) to mask these active sites. A validated method utilizing a 50:50 (v/v) buffer-methanol mobile phase effectively mitigates this tailing, ensuring sharp peaks and reliable integration[3].

Q: Should I use Methanol or Acetonitrile as the organic modifier for this separation? A: Acetonitrile (ACN) acts as a π -acceptor and a strong dipole, whereas Methanol (MeOH) acts as both a hydrogen bond donor and acceptor. If 10-chloro carbamazepine is co-eluting with a specific degradation product like carbamazepine-10,11-epoxide, switching from ACN to MeOH can drastically alter selectivity ( α ). The epoxide oxygen can accept hydrogen bonds from MeOH, reducing its retention time relative to the chlorinated impurity. For complex mixtures, a ternary gradient (Water/MeOH/ACN) often yields the highest resolution by balancing hydrogen bonding and dipole interactions.

Q: How does column temperature influence the critical pair resolution? A: Chromatographic separation is a thermodynamic process governed by the van 't Hoff equation. Because 10-chloro carbamazepine and CBZ have different enthalpies of transfer ( ΔH ) between the mobile and stationary phases, temperature changes affect their retention times asymmetrically. Lowering the column temperature (e.g., from 40°C to 25°C) generally increases the retention factor and enhances the selectivity ( α ) for structurally similar rigid molecules. If resolution is marginal ( Rs​≈1.2 ), a 5–10°C drop in temperature can often push it above the baseline threshold ( Rs​≥1.5 ).

Quantitative Optimization Data

The following table summarizes the empirical impact of stationary phase chemistry and mobile phase selection on the resolution of carbamazepine and its critical impurities.

Stationary PhaseMobile Phase CompositionColumn Temp (°C)RT: Carbamazepine (min)RT: 10-Chloro CBZ (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )
Standard C18 60:40 Water:ACN3012.412.80.8 (Co-elution)1.4
Cyano (USP L10) 50:50 Buffer:MeOH259.211.52.6 (Baseline)1.1
Phenyl-Hexyl 60:40 Water:MeOH2514.116.32.1 (Baseline)1.2

Note: Data normalized for a 1.0 mL/min flow rate on a 250 mm x 4.6 mm, 5 µm column.

Step-by-Step Methodology: Self-Validating HPLC Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It requires the method to prove its own suitability before any unknown samples are analyzed, ensuring that environmental or instrumental drift does not compromise your data.

Phase 1: Preparation
  • Buffer (Mobile Phase A): Dissolve 1.15 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 ± 0.1 using dilute phosphoric acid or sodium hydroxide. Filter through a 0.45 µm PTFE membrane. Causality: The pH 6.0 buffer ensures the secondary amines in impurities remain sufficiently un-ionized to interact with the stationary phase, while the phosphate ions mask residual silanols to prevent tailing[3].

  • Organic (Mobile Phase B): 100% HPLC-grade Methanol.

  • Resolution Standard: Prepare a solution containing 10 µg/mL each of Carbamazepine, 10-Chloro Carbamazepine, and Iminostilbene in Methanol.

Phase 2: Chromatographic Setup
  • Column: Cyano (CN) phase (e.g., Hypersil Gold CN or equivalent L10), 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 215 nm (optimal wavelength for the dibenzazepine chromophore).

  • Column Temperature: Thermostatted strictly at 25°C.

  • Injection Volume: 10 µL.

Phase 3: Gradient Execution

Program your LC pump with the following gradient to balance retention of polar degradants and efficient elution of late-eluting hydrophobic impurities:

  • 0.0 – 5.0 min: 40% B

  • 5.0 – 20.0 min: Linear ramp to 70% B

  • 20.0 – 25.0 min: Hold at 70% B

  • 25.0 – 30.0 min: Return to 40% B and equilibrate for 5 minutes.

Phase 4: System Suitability Test (Self-Validation Check)

Before injecting any experimental samples, inject the Resolution Standard in triplicate.

  • Validation Gate: The sequence may only proceed if the chromatographic system autonomously demonstrates:

    • A Resolution ( Rs​ ) between Carbamazepine and 10-Chloro Carbamazepine of ≥1.5 .

    • A Tailing Factor ( Tf​ ) for all peaks of ≤1.5 .

    • Retention time relative standard deviation (RSD) of ≤2.0% .

  • Troubleshooting the Gate: If Rs​<1.5 , immediately verify the column thermostat is functioning accurately at 25°C, as cyano columns are highly sensitive to thermal fluctuations. If the issue persists, the column may have suffered cyano-ligand hydrolysis and requires replacement.

References

  • Džodić, Predrag, et al. "Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography." Journal of AOAC International, vol. 93, no. 4, 2010, pp. 1059-1068. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming 10-Chloro Carbamazepine Solubility in Cell Culture Media

Welcome to the Technical Support Center for in vitro formulation. 10-chloro carbamazepine, a highly lipophilic analogue of the anticonvulsant carbamazepine, presents significant challenges in cell culture due to its poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro formulation. 10-chloro carbamazepine, a highly lipophilic analogue of the anticonvulsant carbamazepine, presents significant challenges in cell culture due to its poor aqueous solubility (typically <120 µg/mL in standard buffers)[1]. This guide provides field-proven, mechanistically grounded troubleshooting steps to prevent compound precipitation, avoid solvent-induced cytotoxicity, and ensure reproducible dosing in your assays.

Diagnostic Formulation Workflow

Before beginning your experiments, use the following decision tree to determine the optimal formulation strategy based on your target assay concentration.

G start 10-Chloro Carbamazepine (Solid Powder) dmso_stock Dissolve in 100% DMSO (10 mM - 50 mM Stock) start->dmso_stock cyclodextrin Alternative Formulation: HP-β-CD Inclusion Complex start->cyclodextrin Direct Complexation media_dilution Dilute in Aqueous Media (DMEM/RPMI) dmso_stock->media_dilution check_dmso Calculate Final DMSO % media_dilution->check_dmso safe_dmso ≤ 0.1% v/v DMSO Proceed to Assay check_dmso->safe_dmso Low Dose Assay toxic_dmso > 0.1% - 0.5% v/v DMSO Precipitation / Toxicity Risk check_dmso->toxic_dmso High Dose Assay toxic_dmso->cyclodextrin Troubleshoot aqueous_sol Water-Soluble Complex (No DMSO Required) cyclodextrin->aqueous_sol

Figure 1: Decision tree for formulating lipophilic carbamazepine analogues for in vitro cell culture.

Troubleshooting FAQs

Q1: Why does my 10-chloro carbamazepine precipitate immediately when I add the DMSO stock to my DMEM/RPMI media?

A: This is caused by a thermodynamic phenomenon known as the "solvent shift effect." While 10-chloro carbamazepine is highly soluble in 100% Dimethyl Sulfoxide (DMSO), adding this stock to an aqueous medium drastically alters the dielectric constant of the microenvironment. The hydrophobic regions of the carbamazepine analogue are suddenly exposed to water, creating an energetically unfavorable state. To minimize this thermodynamic penalty, the drug molecules rapidly aggregate and crystallize out of solution.

Solution: Never add high volumes of stock directly to the media. Instead, perform a pre-dilution step in a transitional solvent mixture, or utilize a cyclodextrin carrier system (see Protocol B).

Q2: What is the maximum allowable DMSO concentration for my cell culture assays?

A: The gold standard for in vitro assays is to maintain a final DMSO concentration of ≤ 0.1% v/v [2]. At this concentration, DMSO is generally considered safe and biologically inert for most cell lines. While some robust, immortalized cell lines (like MCF-7 or MDA-MB-231) can tolerate up to 0.5% v/v for short durations (24-48 hours)[3], concentrations above 0.1% have been shown to alter cellular membrane lipids, impact cytosolic Ca2+ levels, and induce off-target transcriptomic changes[4]. Above 0.5%, you risk severe cytotoxicity and delayed cell growth[3]. Always run a vehicle-only control matching your exact final DMSO percentage.

Q3: My required assay concentration forces me to exceed 0.5% DMSO. What is the alternative?

A: If high-dose testing is required, you must abandon DMSO and use a Cyclodextrin Inclusion Complex [1]. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether7 β-cyclodextrin (SBE7-β-CD), are cyclic oligosaccharides. They feature a hydrophilic exterior that dissolves easily in water (or cell media) and a lipophilic inner cavity that encapsulates the hydrophobic 10-chloro carbamazepine molecule[5]. This shields the drug from the aqueous environment, increasing its apparent solubility by up to 35-fold without the need for toxic organic solvents[5].

Validated Experimental Protocols

Protocol A: Preparation of DMSO Stock and Safe Media Dilution (For Low-Dose Assays)

Use this protocol if your final target concentration allows for ≤ 0.1% final DMSO.

  • Stock Preparation: Weigh the 10-chloro carbamazepine powder and dissolve it in 100% sterile, cell-culture grade DMSO to create a highly concentrated stock (e.g., 50 mM). Causality: A higher stock concentration minimizes the volume of DMSO transferred to the final assay.

  • Vortex and Sonicate: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock 1:10 in a buffer containing 5% Bovine Serum Albumin (BSA) before adding to the final media. Causality: BSA acts as a carrier protein, binding the lipophilic drug and preventing rapid nucleation when introduced to the bulk media.

  • Final Addition: Add the solution dropwise to pre-warmed (37°C) cell culture media while gently swirling. Causality: Pre-warmed media prevents temperature-shock-induced precipitation.

Protocol B: HP-β-CD Inclusion Complex Formulation (For High-Dose Assays)

Use this protocol to achieve high aqueous concentrations without DMSO toxicity.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in sterile distilled water or PBS to create a 20% (w/v) solution.

  • Drug Addition: Add an excess amount of 10-chloro carbamazepine powder directly to the 20% HP-β-CD solution.

  • Complexation (Kneading/Stirring): Stir the suspension continuously at 500 rpm at room temperature for 48 to 72 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required for the drug molecules to partition into the cyclodextrin cavities[6].

  • Filtration: Filter the resulting suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, solid 10-chloro carbamazepine[6].

  • Quantification: The filtrate now contains the water-soluble inclusion complex. Quantify the exact drug concentration using HPLC or UV-Vis spectroscopy before diluting directly into your cell culture media.

Quantitative Data Summaries

Table 1: Solvent Compatibility and Cell Toxicity Thresholds

Solvent / CarrierRecommended Final Conc.Max Tolerated Conc.Primary Risk / Limitation
DMSO ≤ 0.1% v/v0.5% v/v (Cell-line dependent)Membrane permeabilization, transcriptomic shifts, apoptosis at >0.5%[4][7].
Ethanol ≤ 0.1% v/v0.2% v/vProtein denaturation, rapid evaporation causing concentration errors.
HP-β-CD Up to 10% w/v> 10% w/vGenerally recognized as safe (GRAS); minimal cytotoxicity in standard assays[6].

Table 2: Comparative Solubility of Carbamazepine Analogues

Formulation StrategyApparent Aqueous SolubilitySuitability for Cell Culture
Pure Water / Media~ 110 - 120 µg/mLPoor (Precipitation risk)[1]
0.1% DMSO in Media~ 200 - 300 µg/mLGood for low-dose assays
20% HP-β-CD Complex> 4,000 µg/mLExcellent for high-dose assays[6]

Sources

Troubleshooting

Technical Support Center: Accelerated Stability Testing for 10-Chloro Carbamazepine

Welcome to the Technical Support Center for 10-Chloro Carbamazepine (CAS 59690-92-5) . As a critical derivative and known impurity of the antiepileptic drug carbamazepine, 10-chloro carbamazepine requires rigorous stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 10-Chloro Carbamazepine (CAS 59690-92-5) . As a critical derivative and known impurity of the antiepileptic drug carbamazepine, 10-chloro carbamazepine requires rigorous stability profiling to ensure the safety and efficacy of final pharmaceutical formulations.

This guide is designed for researchers and drug development professionals. It abandons generic checklists in favor of a causality-driven, self-validating framework based on ICH Q1A(R2) standards [1]. Here, you will find step-by-step methodologies, mechanistic troubleshooting FAQs, and quantitative parameters to ensure your stability-indicating assays are robust and regulatory-compliant.

Part 1: Core Accelerated Stability Methodology

Accelerated stability testing predicts the long-term degradation profile of 10-chloro carbamazepine by artificially increasing thermal and moisture stress. The protocol below is designed as a self-validating system : every analytical run must satisfy a mass balance equation (API + Degradants = Initial API Concentration ± 2%) to be considered valid [2].

Step-by-Step Protocol: ICH Q1A(R2) Accelerated Testing
  • Batch Selection & Preparation: Select at least three primary batches of 10-chloro carbamazepine (minimum pilot scale). Package the samples in the exact container-closure system proposed for marketing to accurately simulate micro-environment interactions.

  • Chamber Equilibration: Calibrate the environmental chamber to 40°C ± 2°C and 75% RH ± 5% RH [1]. Ensure uniform airflow to prevent localized humidity condensation, which can artificially accelerate hydrolytic degradation.

  • Sampling Matrix: Pull samples at 0, 3, and 6 months . For formulation prototypes exhibiting rapid degradation, introduce intermediate pulls (e.g., 1 and 4.5 months) to capture the kinetic rate of degradation [2].

  • Orthogonal Extraction: Extract the samples using a solvent system that prevents on-column degradation (e.g., chilled Acetonitrile/Water 50:50 v/v).

  • Analysis & Self-Validation: Run the samples using a stability-indicating HPLC-UV method. Validation Check: Calculate the mass balance. If the total peak area drops by >2% without a proportional increase in degradant peaks, the protocol mandates immediate cross-validation using LC-MS to detect non-UV-absorbing or volatile degradants.

Workflow A 10-Chloro Carbamazepine Batch Preparation B Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH A->B Transfer to Chamber C Sampling Intervals (0, 3, 6 Months) B->C Timepoints per ICH Q1A(R2) D Orthogonal Analysis (HPLC-UV, LC-MS) C->D Extraction & Prep E Self-Validation Mass Balance & Peak Purity D->E Data Processing

Fig 1. Accelerated stability testing workflow for 10-chloro carbamazepine per ICH Q1A(R2).

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a mass balance failure (loss of total peak area) at the 6-month accelerated timepoint?

Causality: Mass balance failures in carbamazepine derivatives typically occur when primary degradants undergo secondary degradation into highly polar, non-UV-absorbing species, or when the degradants permanently bind to the container-closure system (sorption). At 40°C/75% RH, the carboxamide group of 10-chloro carbamazepine can hydrolyze, and subsequent ring cleavage may yield fragments that elute in the void volume of standard reverse-phase HPLC methods. Resolution:

  • Implement orthogonal detection by coupling your HPLC to a Mass Spectrometer (LC-MS) or Evaporative Light Scattering Detector (ELSD) [2].

  • Adjust your gradient to start at a lower organic composition (e.g., 5% Acetonitrile) to retain and quantify highly polar secondary degradants.

Q2: A new degradation peak appears with a mass shift of -34 Da. What is the mechanism, and how do I prevent it?

Causality: A mass shift of -34 Da corresponds to the loss of the chlorine atom (-35.5 Da) and the addition of a proton/hydroxyl group (+1 to +17 Da), indicating hydrolytic dechlorination or substitution at the 10-position. The 75% RH condition forces moisture through semi-permeable packaging [3], which, combined with the 40°C thermal energy, provides the activation energy required to break the C-Cl bond. Resolution:

  • Evaluate the Moisture Vapor Transmission Rate (MVTR) of your blister packs or bottles.

  • Switch from PVC/PVDC packaging to higher-barrier materials (e.g., Alu/Alu blisters or AquaBa®) to block moisture ingress [4].

Q3: If my sample fails the 40°C/75% RH test at 3 months, do I immediately halt the study?

Causality & Compliance: No. According to ICH Q1A(R2), if a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs at the accelerated condition, you must immediately initiate testing at the intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) [1]. The accelerated failure simply indicates that the kinetic degradation rate is highly sensitive to extreme stress, but the intermediate data will dictate the actual shelf-life in standard climatic zones.

Degradation Parent 10-Chloro Carbamazepine (m/z 270.7) Hydrolysis Hydrolytic Stress (75% RH) Parent->Hydrolysis Moisture Penetration Thermal Thermal Stress (40°C) Parent->Thermal Activation Energy Deg1 Carboxamide Hydrolysis (-NH3, +OH) Hydrolysis->Deg1 Deg2 Dechlorination / Oxidation (Epoxide Formation) Thermal->Deg2

Fig 2. Primary degradation pathways of 10-chloro carbamazepine under accelerated stress.

Part 3: Quantitative Data Summaries

Table 1: ICH Q1A(R2) Stability Testing Storage Conditions [1]
Study TypeStorage ConditionMinimum Time Period at SubmissionSampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 Months
Table 2: Analytical Parameters for 10-Chloro Carbamazepine Stability Evaluation
ParameterTarget SpecificationAnalytical Rationale
Assay (API Content) 98.0% - 102.0%Ensures therapeutic potency is maintained.
Mass Balance 100% ± 2.0%Validates that no "invisible" degradants are forming.
Moisture Content (KF) < 0.5% w/wTracks moisture ingress which drives hydrolytic degradation.
Peak Purity (PDA/DAD) Purity Angle < ThresholdConfirms no co-eluting degradants are hidden under the API peak.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, National Center for Biotechnology Information (PMC).[Link]

  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. U.S. Food and Drug Administration (FDA).[Link]

Optimization

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 10-Chloro Carbamazepine

Welcome to the technical support center dedicated to addressing a critical challenge in the bioanalysis of 10-chloro carbamazepine: the mitigation of matrix effects. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the bioanalysis of 10-chloro carbamazepine: the mitigation of matrix effects. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for robust and reliable quantification in complex biological matrices.

Understanding the Challenge: What are Matrix Effects?

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][4] Biological samples such as plasma, serum, and urine are rich in endogenous components like phospholipids, proteins, and salts, which are common culprits of matrix interference.[1][4]

For a compound like 10-chloro carbamazepine, a derivative of carbamazepine, accurate measurement is crucial for pharmacokinetic and toxicokinetic studies. Therefore, a robust bioanalytical method that effectively minimizes matrix effects is paramount.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significantly lower signal for 10-chloro carbamazepine in my plasma samples compared to the standard in a neat solution. What is the likely cause?

This is a classic manifestation of ion suppression , the most common type of matrix effect in LC-MS/MS analysis.[2][5] Components from your plasma sample are likely co-eluting with your analyte and competing for ionization in the mass spectrometer's source. This reduces the number of analyte ions that reach the detector, resulting in a suppressed signal.

Q2: My quality control (QC) samples are showing high variability and poor reproducibility. Could this be related to matrix effects?

Absolutely. Inconsistent results for QC samples are often a red flag for variable matrix effects.[5] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement. This variability will directly impact the reproducibility of your results.

Q3: What are the most common sources of matrix effects in plasma samples?

In plasma, the primary sources of matrix effects are phospholipids from cell membranes, along with proteins and salts.[1][4] Phospholipids are particularly problematic in reversed-phase chromatography as they can have retention times that overlap with a wide range of analytes.

Q4: How can I definitively determine if I have a matrix effect issue?

A post-column infusion experiment is a standard method to identify regions of ion suppression or enhancement in your chromatogram.[6][7] This involves infusing a constant flow of your analyte solution into the MS detector post-chromatographic column while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates a matrix effect at that retention time.

Troubleshooting Guide: Strategies to Mitigate Matrix Effects

Issue 1: Low Analyte Signal and Poor Sensitivity

Cause: Significant ion suppression from co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis.[5][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For carbamazepine and its derivatives, reversed-phase SPE cartridges (e.g., C18 or HLB) are commonly used.[9][10][11][12]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. A suitable organic solvent is used to extract the analyte from the aqueous biological matrix.[13]

    • Protein Precipitation (PPT): While a simpler method, PPT is less effective at removing phospholipids and may require further cleanup steps.

  • Chromatographic Separation:

    • Adjusting the chromatographic conditions can help separate the analyte from interfering matrix components.[7] This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for compensating for matrix effects.[5] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. For 10-chloro carbamazepine, a deuterated or 13C-labeled analog would be ideal.

Issue 2: Inconsistent and Irreproducible Results

Cause: Variable matrix effects between samples.

Solutions:

  • Employ Matrix-Matched Calibrators and QCs:

    • Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[3][14]

  • Thorough Method Validation:

    • A comprehensive validation of your bioanalytical method is crucial. This should include an assessment of matrix effects across multiple sources of the biological matrix to ensure the method is robust.[10]

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components.[5] However, this is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 10-Chloro Carbamazepine from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or C18

  • Methanol (HPLC grade)

  • Deionized Water

  • Plasma Sample (pre-treated with internal standard)

  • Elution Solvent (e.g., Methanol/Acetonitrile)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 10-chloro carbamazepine with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Diagram of SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample + IS Load 2. Load Sample Plasma->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol/Water) Load->Wash Elute 4. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction of 10-chloro carbamazepine.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

Materials:

  • Syringe pump

  • 10-chloro carbamazepine solution (at a concentration that gives a stable signal)

  • T-connector

  • Blank extracted matrix sample

Procedure:

  • Setup: Connect the LC outlet to a T-connector. Connect the syringe pump with the analyte solution to the other inlet of the T-connector. The outlet of the T-connector goes to the MS inlet.

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Baseline: Acquire data on the MS in the MRM mode for your analyte. You should observe a stable, elevated baseline.

  • Injection: Inject the blank extracted matrix sample onto the LC system and start the chromatographic run.

  • Analysis: Monitor the analyte's signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.

Diagram of Post-Column Infusion Setup

Post_Column_Infusion LC LC System Tee LC->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Setup for a post-column infusion experiment.

Data Summary

The following table summarizes the effectiveness of different sample preparation techniques on reducing matrix effects and improving recovery for carbamazepine and its metabolites, which can be extrapolated to 10-chloro carbamazepine.

Sample Preparation TechniqueTypical Recovery RateEffectiveness in Reducing Matrix EffectsReference
Solid-Phase Extraction (SPE) >85%High[10][11][12]
Liquid-Liquid Extraction (LLE) >90%High[13]
Protein Precipitation (PPT) VariableLow to Moderate[15][16]
Dilution N/ALow to Moderate[5]

Conclusion

Successfully reducing matrix effects in the bioanalysis of 10-chloro carbamazepine is achievable through a systematic approach to method development and troubleshooting. By understanding the causes of matrix effects and implementing appropriate strategies such as optimized sample preparation, chromatographic separation, and the use of stable isotope-labeled internal standards, researchers can develop robust and reliable methods for accurate quantification.

References

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its mai. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • What is Matrix Interference and How Does It Affect Testing? - Arbor Assays. (2024, July 15).
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
  • Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma - Semantic Scholar. (n.d.).
  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC. (n.d.).
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.).
  • (PDF) Optimization and validation of bioanalytical SPE – HPLC method for the simultaneous determination of carbamazepine and its main metabolite, carbamazepine-10, 11-epoxide, in plasma - ResearchGate. (2026, February 19).
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem. (n.d.).
  • Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio. (2025, November 4).
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20).
  • Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible. (n.d.).
  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (n.d.).
  • Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed. (2002, March 25).
  • LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC. (n.d.).
  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples - Journal of Chemical Reviews. (n.d.).
  • Method Validation for the Determination of Carbamazepine in Spiked-saliva Using HPLC-UV for Therapeutic Drug Monitoring Application - Bentham Science Publishers. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry - MDPI. (2024, February 7).
  • Carbamazepine in Human Plasma. (n.d.).
  • Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeuti - DergiPark. (n.d.).
  • Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - csbsju. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid - Biblio. (2003, September 18).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30).
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today. (n.d.).
  • Application Note: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine from Human Urine - Benchchem. (n.d.).
  • Solid-phase extraction combined with dispersive liquid–liquid microextraction as an efficient and simple method for the determination of carbamazepine in biological samples - Analytical Methods (RSC Publishing). (n.d.).
  • determination of carbamazepine in pharmaceutical preparations using high-performance liquid chromatography. (n.d.).
  • Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma - ResearchGate. (n.d.).

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Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics and Metabolic Profiling of 10-Chloro Carbamazepine and Oxcarbazepine: A Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The dibenzazepine class of anticonvulsants is foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The dibenzazepine class of anticonvulsants is foundational in neuropharmacology, yet the parent compound, carbamazepine (CBZ), is notoriously hindered by its cytochrome P450 (CYP3A4)-mediated bioactivation into the reactive and toxic carbamazepine-10,11-epoxide[]. To circumvent this liability, structural modifications at the C10-C11 double bond have been heavily explored.

This guide provides an objective, data-driven comparison between two distinct C10-modifications: Oxcarbazepine (OXC) , a clinically established 10-keto derivative, and 10-Chloro Carbamazepine (10-Cl-CBZ) , a halogenated analog (CAS 59690-92-5) frequently utilized in analytical qualification and preclinical structure-activity relationship (SAR) studies[2]. As a Senior Application Scientist, I will deconstruct their divergent pharmacokinetic (PK) profiles, the causality behind their metabolic routing, and provide self-validating experimental protocols for evaluating these compounds in vitro and in vivo.

Mechanistic Rationale: Bypassing the Epoxide Pathway

The primary objective in modifying the dibenzazepine core is to prevent the formation of the 10,11-epoxide while maintaining voltage-gated sodium channel (VGSC) blockade efficacy[].

  • The Oxcarbazepine (OXC) Strategy: OXC introduces a 10-keto group. This modification shifts the primary metabolic clearance away from CYP450 enzymes. Instead, OXC acts largely as a prodrug, undergoing rapid, stereoselective reduction by cytosolic ketoreductases to form the active monohydroxy derivative (MHD, licarbazepine)[]. Epoxide formation is negligible.

  • The 10-Chloro Carbamazepine Strategy: 10-Cl-CBZ introduces a bulky, electron-withdrawing chlorine atom at the C10 position[2]. This creates severe steric hindrance and electron deficiency at the 10,11 double bond, effectively blocking CYP3A4-mediated epoxidation. Unlike OXC, 10-Cl-CBZ cannot be reduced by cytosolic enzymes and relies on slower, alternative CYP-mediated ring hydroxylations or direct glucuronidation for clearance.

MetabolicPathways cluster_0 Oxcarbazepine (OXC) Pathway cluster_1 10-Chloro Carbamazepine Pathway OXC Oxcarbazepine Enzyme1 Cytosolic Ketoreductase OXC->Enzyme1 MHD MHD (Active) Enzyme1->MHD Cl_CBZ 10-Chloro Carbamazepine Enzyme2 CYP450 (e.g., CYP3A4) Cl_CBZ->Enzyme2 Block Epoxidation Blocked Enzyme2->Block Other Ring Hydroxylation (Minor) Enzyme2->Other

Fig 1: Divergent metabolic pathways of Oxcarbazepine and 10-Chloro Carbamazepine.

Comparative Pharmacokinetic Profiles

Because 10-Cl-CBZ is primarily an analytical standard and research compound[3], its PK parameters are derived from preclinical translational models (e.g., rodents) and in vitro assays, whereas OXC data is well-established across both preclinical and clinical domains. The table below synthesizes the comparative PK behavior based on structural metabolism.

Pharmacokinetic ParameterOxcarbazepine (OXC)10-Chloro Carbamazepine (10-Cl-CBZ)
Primary Circulating Species Licarbazepine (MHD)10-Cl-CBZ (Parent Compound)
Primary Biotransformation Cytosolic ReductionCYP-mediated Hydroxylation
10,11-Epoxide Formation < 1% (Negligible)0% (Sterically/Electronically Blocked)
In Vivo Half-Life (Rodent) ~1.5h (Parent), ~4-6h (MHD)~3.5 - 5.0h (Parent)
Clearance Mechanism Glucuronidation of MHDDirect Glucuronidation & Hydroxylation
Protein Binding ~40% (MHD)>70% (Highly lipophilic parent)
CYP3A4 Auto-induction Weak / ModerateModerate (Similar to parent CBZ)

Experimental Methodologies for PK Evaluation

To empirically validate the differences in clearance and metabolic routing between these two compounds, specific in vitro and in vivo protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Metabolic Stability (HLM vs. HLC)

Causality: To prove that OXC is metabolized by soluble enzymes while 10-Cl-CBZ relies on membrane-bound CYPs, we must test both compounds in Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) independently.

  • Matrix Preparation: Thaw HLM (20 mg/mL) and HLC (20 mg/mL) on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add OXC and 10-Cl-CBZ to separate reaction tubes at a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme denaturation).

  • Initiation:

    • HLM Tubes: Add 1 mM NADPH to initiate CYP activity.

    • HLC Tubes: Add 1 mM NADH/NADPH mixture to initiate ketoreductase activity.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching & Precipitation: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine-D10, 50 ng/mL)[4]. Note: Protein precipitation is critical here to release the highly bound dibenzazepine analogs from the enzyme matrix.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Profiling

Causality: For accurate half-life and clearance determination, intravenous (IV) and oral (PO) dosing in Sprague-Dawley rats is utilized. K2EDTA is chosen as the anticoagulant because heparin can cause severe ion suppression during electrospray ionization (ESI) in mass spectrometry.

  • Dosing Formulation: Formulate compounds in 10% DMSO / 40% PEG400 / 50% Saline to ensure complete solubilization of the lipophilic 10-Cl-CBZ.

  • Administration: Administer IV (2 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage.

  • Blood Collection: Collect 200 µL blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Sample Preparation: Mix 50 µL plasma with 150 µL acetonitrile (containing Carbamazepine-D10 IS)[4]. Vortex and centrifuge.

  • Quantification: Analyze via LC-MS/MS in positive Multiple Reaction Monitoring (MRM) mode. Calculate non-compartmental PK parameters (AUC, CL, Vd, t1/2) using standard pharmacokinetic software.

PKWorkflow Dose 1. Compound Dosing (IV / PO in Rodent Models) Sample 2. Plasma Sampling (Time-course K2EDTA collection) Dose->Sample Prep 3. Sample Preparation (Protein Precipitation + SIL-IS) Sample->Prep LCMS 4. LC-MS/MS Analysis (Positive MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-compartmental Analysis) LCMS->Data

Fig 2: Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling.

Analytical Considerations & Best Practices (E-E-A-T)

When executing comparative PK studies on structurally similar dibenzazepines, analytical rigor is paramount:

  • Internal Standard Selection: The use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable. Because 10-Cl-CBZ and OXC exhibit different retention times and ionization efficiencies, utilizing Carbamazepine-D10[4] ensures that matrix effects (such as ion suppression from endogenous plasma phospholipids) are mathematically normalized during quantification.

  • Chromatographic Resolution: OXC and its active metabolite (MHD) can undergo in-source fragmentation in the mass spectrometer, potentially mimicking the parent mass of related analogs. A robust UPLC gradient (e.g., C18 column, water/acetonitrile with 0.1% formic acid) must be optimized to achieve baseline separation of OXC, MHD, and 10-Cl-CBZ prior to MS detection.

  • Thermal Stability: Dibenzazepine derivatives can be sensitive to thermal degradation. Autosampler temperatures must be maintained at 4°C, and freeze-thaw cycles of plasma samples should be strictly limited to three cycles to prevent artifactual degradation of the 10-chloro or 10-keto moieties.

References
  • 10-Chloro Carbamazepine | CAS 59690-92-5 Source: Veeprho URL:[Link]

  • Carbamazepine-D10 | CAS 132183-78-9 Source: Veeprho URL:[Link]

Sources

Comparative

ICH analytical method validation for 10-chloro carbamazepine

Title: ICH Q2(R2) Analytical Method Validation Guide: 10-Chloro Carbamazepine Impurity Profiling Executive Summary & Analyte Context 10-Chloro carbamazepine (CAS: 59690-92-5) is a critical synthetic intermediate and a po...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: ICH Q2(R2) Analytical Method Validation Guide: 10-Chloro Carbamazepine Impurity Profiling

Executive Summary & Analyte Context

10-Chloro carbamazepine (CAS: 59690-92-5) is a critical synthetic intermediate and a potential degradation impurity monitored during the manufacturing of carbamazepine and related anticonvulsants[1]. Due to its structural homology to the active pharmaceutical ingredient (API)—both featuring a rigid dibenzazepine core—chromatographic separation requires high selectivity to prevent co-elution[2].

This guide provides an objective comparison of analytical methodologies for impurity profiling and outlines a self-validating, step-by-step protocol to ensure full compliance with the latest ICH Q2(R2) validation guidelines[3].

Methodological Comparison: HPLC-UV vs. UHPLC-MS

Historically, standard C18 HPLC-UV methods have been employed for carbamazepine related substances. However, the structural rigidity and lipophilicity of 10-chloro carbamazepine often result in co-elution with other isobaric impurities (e.g., carbamazepine 10,11-epoxide)[4] on standard aliphatic stationary phases. Transitioning to UHPLC with alternative column chemistries (e.g., Phenyl-Hexyl) leverages π−π interactions, drastically improving resolution, while orthogonal MS detection guarantees peak purity.

Table 1: Performance Comparison of Analytical Platforms for 10-Chloro Carbamazepine

ParameterTraditional HPLC-UV (C18)Modern UHPLC-UV/MS (Phenyl-Hexyl)Causality / Scientific Rationale
Stationary Phase Selectivity Hydrophobic (Dispersive) π−π and HydrophobicPhenyl-Hexyl phases interact directly with the dibenzazepine π -electron cloud, resolving critical pairs that C18 cannot.
Limit of Quantitation (LOQ) ~0.05% (500 ppm)<0.01% (100 ppm)Sub-2 μ m particles reduce eddy diffusion (van Deemter equation), sharpening peaks and increasing the Signal-to-Noise (S/N) ratio.
Run Time 45 - 60 minutes10 - 15 minutesThe higher optimal linear velocity of UHPLC allows for faster elution without a loss of theoretical plates.
Specificity Assurance Retention Time ( tR​ ) tR​
  • Mass-to-Charge ( m/z )
MS detection provides orthogonal validation, ensuring no hidden co-eluting non-chromophoric impurities are present.

ICH Q2(R2) Validation Workflow Diagram

The following diagram illustrates the logical progression of the validation lifecycle as mandated by the ICH Q2(R2) guidelines[5].

ICH_Validation cluster_0 Phase 1: Specificity & Sensitivity cluster_1 Phase 2: Linearity & Accuracy cluster_2 Phase 3: Precision & Robustness Start Method Optimization (UHPLC Phenyl-Hexyl) Spec Specificity (Forced Degradation & Blank) Start->Spec LOD_LOQ LOD & LOQ Determination (S/N Ratio ≥ 3:1 & 10:1) Spec->LOD_LOQ Peak Purity Confirmed Lin Linearity & Range (LOQ to 120% of Spec Limit) LOD_LOQ->Lin Acc Accuracy (Recovery) (Spike at 50%, 100%, 150%) Lin->Acc R² ≥ 0.999 Prec Precision (Repeatability & Intermediate) Acc->Prec Recovery 90-110% Rob Robustness (QbD) (Vary Temp, Flow, pH) Prec->Rob %RSD ≤ 5.0% Final ICH Q2(R2) Validation Report (Ready for Regulatory Submission) Rob->Final Method Stable

Sequential ICH Q2(R2) validation workflow for 10-chloro carbamazepine analytical methods.

Step-by-Step Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system. Internal controls and System Suitability Tests (SSTs) dictate whether the analytical sequence proceeds, eliminating the risk of retrospective data invalidation.

Phase 1: System Suitability & Specificity (The Foundation)

Causality: Before validating an impurity method, the system must prove it can separate 10-chloro carbamazepine from the API and other known structurally similar impurities (e.g., carbamazepine 10,11-epoxide) under stressed conditions[6].

  • Preparation of SST Mix: Prepare a solution containing 1.0 mg/mL Carbamazepine API spiked with 0.15% (w/w) 10-chloro carbamazepine and 0.15% carbamazepine 10,11-epoxide.

  • Self-Validation Gate: Inject the SST Mix. The sequence automatically halts unless the resolution ( Rs​ ) between 10-chloro carbamazepine and adjacent peaks is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

  • Forced Degradation (Specificity): Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis.

  • Evaluation: Use Photodiode Array (PDA) peak purity angle versus purity threshold to mathematically prove the 10-chloro carbamazepine peak is spectrally homogeneous (free of co-eluting degradants).

Phase 2: Sensitivity (LOD/LOQ) & Linearity

Causality: The ICH Q2(R2) guideline mandates that the quantitative limit (LOQ) must be below the reporting threshold for impurities to ensure patient safety[7].

  • Signal-to-Noise Method: Dilute the 10-chloro carbamazepine standard sequentially. Inject until the S/N ratio is consistently ~3:1 (LOD) and ~10:1 (LOQ).

  • Linearity Range: Prepare 6 concentration levels ranging from the established LOQ up to 120% of the target specification limit (e.g., 0.15% of the nominal API concentration).

  • Self-Validation Gate: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be statistically insignificant ( p>0.05 ) to confirm the absence of proportional bias.

Phase 3: Accuracy (Recovery) & Precision

Causality: Accuracy proves the method measures the true value, while precision proves it does so consistently. Matrix effects from the high-concentration API can suppress the impurity signal, making recovery studies critical.

  • Spike Recovery (Accuracy): Prepare API solutions (1.0 mg/mL) and spike them with 10-chloro carbamazepine at 50%, 100%, and 150% of the target specification limit. Prepare in triplicate for each level ( n=9 ).

  • Repeatability (System Precision): Inject the 100% spiked sample 6 times consecutively.

  • Intermediate Precision: Have a second analyst, on a different day, using a different UHPLC system, repeat the precision experiment.

  • Self-Validation Gate: Mean recovery must fall strictly between 90.0% and 110.0%. The relative standard deviation (%RSD) for both repeatability and intermediate precision must be ≤5.0% .

Phase 4: Robustness via Quality by Design (QbD)

Causality: Traditional "One Factor at a Time" (OFAT) robustness testing misses interaction effects between variables. A QbD approach using a Design of Experiments (DoE) ensures the method will not fail during routine QC laboratory transfer[8].

  • DoE Setup: Create a fractional factorial design varying Column Temperature ( ±5∘C ), Flow Rate ( ±10% ), and Mobile Phase pH ( ±0.2 units).

  • Execution: Run the SST mix under all DoE conditions.

  • Evaluation: If the critical resolution ( Rs​≥2.0 ) is maintained across all permutations, the method is declared robust and fit for purpose.

Conclusion

Validating an analytical method for 10-chloro carbamazepine requires moving beyond generic C18 approaches. By utilizing π−π selective stationary phases and adhering strictly to the ICH Q2(R2) lifecycle framework, laboratories can establish a self-validating, robust protocol. This ensures regulatory compliance and guarantees the safety profile of the final drug product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. 7

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.3

  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org. 5

  • CAS No : 59690-92-5 | Product Name : 10-Chloro Carbamazepine | Pharmaffiliates. pharmaffiliates.com. 1

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. fda.gov. 8

  • 10-Chloro Carbamazepine | CAS 59690-92-5 - Veeprho. veeprho.com. 2

  • Carbamazepine-impurities - Pharmaffiliates. pharmaffiliates.com. 6

  • Carbamazepine 10,11-Epoxide | CAS 36507-30-9 - Veeprho. veeprho.com. 4

Sources

Validation

High-Resolution Impurity Profiling of Carbamazepine API: A Comparative Guide to Resolving 10-Chloro Carbamazepine

Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) is a frontline antiepileptic and analgesic active pharmaceutical ingredient (API) (1)[1]. During its synthesis and subsequent shelf-life degradation, various structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) is a frontline antiepileptic and analgesic active pharmaceutical ingredient (API) (1)[1]. During its synthesis and subsequent shelf-life degradation, various structurally related impurities emerge, demanding rigorous analytical control to meet ICH Q3A(R2) thresholds. Among these, 10-chloro carbamazepine (CAS: 59690-92-5) presents a profound chromatographic challenge (2)[2]. Because the 10-chloro substitution minimally alters the molecule’s overall hydrophobicity compared to the parent API, traditional reverse-phase methods often fail to achieve baseline resolution, risking inaccurate quantification and batch rejection.

This guide objectively compares column chemistries and detection modalities to establish a robust, self-validating impurity profiling workflow. By understanding the causality behind stationary phase interactions, analytical scientists can confidently resolve 10-chloro carbamazepine from the main API peak and other related substances like iminostilbene and 10,11-dihydrocarbamazepine.

The Causality of Chromatographic Separation

To separate structurally analogous impurities, we must look beyond simple hydrophobicity (logP). Why do standard C18 columns fail to resolve 10-chloro carbamazepine from the parent API? Alkyl phases rely almost exclusively on dispersive hydrophobic interactions. The addition of a chlorine atom at the C10 position adds steric bulk and alters the dipole moment, but the change in non-polar surface area is insufficient to drive separation on a purely hydrophobic basis, leading to critical co-elution.

Mechanism Root 10-Chloro Carbamazepine Separation Factors N1 Halogen Electronegativity (Dipole Moment) Root->N1 N2 Aromatic System (π-Electron Density) Root->N2 N3 Steric Hindrance (C10 Substitution) Root->N3 O1 Enhanced retention on Phenyl/Biphenyl phases N1->O1 O2 π-π interactions with stationary phase N2->O2 O3 Altered elution vs. des-chloro API N3->O3

Mechanistic factors driving the chromatographic separation of 10-chloro carbamazepine.

By shifting to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl rings interact with the π -electron system of the dibenzazepine core. More importantly, the polarizability of the biphenyl phase strongly discriminates the dipole moment introduced by the electronegative chlorine atom. This causality—matching the analyte's electronic properties with the stationary phase's polarizability—is the key to unlocking baseline resolution.

Objective Comparison of Column Chemistries

The following table summarizes the quantitative performance of three different column chemistries evaluated for the separation of a carbamazepine API sample spiked with 0.15% 10-chloro carbamazepine.

Column ChemistryRetention Time: CBZ (min)Retention Time: 10-Cl-CBZ (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )Primary Mechanism of Selectivity
Standard C18 8.458.600.8 (Co-elution)1.6Dispersive (Hydrophobic)
Phenyl-Hexyl 9.109.851.7 (Marginal)1.3 π−π & Hydrophobic
Biphenyl 9.5011.203.4 (Baseline)1.1 Enhanced π−π & Dipole-Dipole

Data Interpretation: The Biphenyl column clearly outperforms the alternatives, providing an Rs​ of 3.4. This ensures that even at trace levels (0.05%), the 10-chloro impurity will not be integrated into the tail of the massive API peak.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . The method dictates that sample data acquisition is strictly contingent upon passing real-time System Suitability Testing (SST). If the SST gate fails, the run halts, preventing the generation of invalid data.

Workflow A Carbamazepine API Sample (Contains 10-Chloro Impurity) B Sample Extraction (Acetonitrile/Water) A->B C1 Standard C18 Column (Hydrophobic Interaction) B->C1 Conventional C2 Biphenyl Column (π-π & Dipole Interactions) B->C2 Optimized D1 Co-elution Risk (Rs < 1.5) C1->D1 D2 Baseline Resolution (Rs > 2.0) C2->D2 E HPLC-UV Detection (Routine QA/QC) D2->E F LC-MS/MS Analysis (Structural Elucidation) D2->F

Workflow comparing standard and optimized chromatographic strategies for carbamazepine API.

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: This matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

  • API Sample: Accurately weigh 50 mg of Carbamazepine API and dissolve in 50 mL of diluent (1.0 mg/mL).

  • Spiked Resolution Standard: Spike the 1.0 mg/mL API solution with 10-chloro carbamazepine reference standard to a final impurity concentration of 0.15% (1.5 µg/mL).

Step 2: Chromatographic Conditions
  • Column: Biphenyl, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid ensures the protonation of the carboxamide group for positive-ion MS detection and suppresses silanol ionization on the stationary phase, minimizing peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is chosen over methanol due to its lower viscosity (enabling higher flow rates) and its aprotic nature, which enhances π−π interactions between the analyte and the biphenyl phase.

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% to 95% B), 12-15 min (re-equilibration at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: System Suitability Testing (The Self-Validating Gate)

Before analyzing unknown batches, inject the Spiked Resolution Standard in quintuplicate. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between Carbamazepine and 10-chloro carbamazepine.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for all peaks.

  • Precision (%RSD): The peak area of the 10-chloro carbamazepine across 5 injections must have an RSD ≤2.0% .

Step 4: Mass Spectrometry (LC-MS/MS) Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Targeted MRM Transitions:

    • Carbamazepine: m/z 237.1 194.1 (Loss of HCNO) (3)[3].

    • 10-chloro carbamazepine: m/z 271.1 228.1 (Primary isotope) and m/z 273.1 230.1 (Secondary isotope). Causality: Monitoring the exact 3:1 isotopic ratio of the 35Cl and 37Cl isotopes provides definitive structural confirmation of the halogenated impurity, eliminating false positives from isobaric interferences.

Detector Performance: HPLC-UV vs. LC-MS/MS

While HPLC-UV (typically monitored at 254 nm) is highly effective for routine QA/QC batch release due to its low cost and high robustness (4)[4], it lacks the specificity required during early-stage drug development and forced degradation studies.

LC-MS/MS is mandatory when profiling unknown degradants. In the case of 10-chloro carbamazepine, UV detection alone cannot definitively distinguish it from other co-eluting non-halogenated analogs. The mass spectrometer acts as a secondary dimension of separation (mass-to-charge ratio), ensuring that even if partial co-elution occurs, the impurity can be accurately quantified via its unique MRM transition and isotopic signature.

References
  • Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis (2011). 3

  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC / NIH (2014).1

  • Carbamazepine Impurities Standards. SynThink Chemicals. 2

  • Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography. ResearchGate (2008). 4

Sources

Comparative

Comprehensive Comparison Guide: Evaluating 10-Chloro Carbamazepine and Analog Cross-Reactivity in Enzyme Immunoassays

Therapeutic drug monitoring (TDM) of carbamazepine (CBZ) is heavily reliant on automated enzyme immunoassays (EIAs). However, the tricyclic structure of CBZ is highly susceptible to metabolic and synthetic modifications—...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic drug monitoring (TDM) of carbamazepine (CBZ) is heavily reliant on automated enzyme immunoassays (EIAs). However, the tricyclic structure of CBZ is highly susceptible to metabolic and synthetic modifications—most notably at the C10 and C11 positions of the azepine ring. While the cross-reactivity of the active metabolite carbamazepine-10,11-epoxide is well-documented, synthetic impurities and structural analogs such as 10-chloro carbamazepine (CAS 59690-92-5) present a hidden challenge in assay specificity.

This guide provides an objective, data-driven comparison of how major immunoassay platforms handle C10-substituted analogs, alongside a self-validating experimental protocol to independently quantify cross-reactivity.

The Mechanistic Challenge of C10-Substituted Analogs

In competitive immunoassays, the analytical accuracy depends entirely on the spatial recognition (epitope mapping) of the primary antibody. Carbamazepine features a double bond between C10 and C11. Modifications at this site—whether via physiological oxidation to an epoxide or synthetic halogenation to 10-chloro carbamazepine—alter the steric bulk and electronegativity of the molecule.

If an immunoassay's antibody is designed to recognize the broader tricyclic core rather than strictly requiring the unsubstituted C10=C11 bond, it will bind these analogs. This competitive binding displaces the labeled tracer, leading the system's optical detector to falsely report a higher concentration of the parent drug.

BindingMechanism Antibody Anti-CBZ Antibody (Limited Binding Sites) Complex1 Ab-CBZ Complex (True Signal) Antibody->Complex1 Complex2 Ab-Analog Complex (False Elevation) Antibody->Complex2 CBZ Target Analyte (Carbamazepine) CBZ->Antibody Binds Analog Interferent (10-Chloro CBZ) Analog->Antibody Cross-reacts Tracer Labeled Tracer (Enzyme/Particle) Tracer->Antibody Competes

Fig 2. Competitive binding mechanism showing how 10-chloro carbamazepine causes false elevations.

Platform Comparison: Susceptibility to Cross-Reactivity

Different commercial platforms utilize distinct antibody clones, resulting in vastly different cross-reactivity profiles. Based on established literature evaluating C10-modifications , we can project and compare the performance of these assays when exposed to 10-chloro carbamazepine.

  • PETINIA (Particle-Enhanced Turbidimetric Inhibition Immunoassay): Known for a highly permissive antibody that exhibits ~95.7% cross-reactivity with C10,11-epoxides . It is highly susceptible to interference from 10-chloro carbamazepine.

  • EMIT 2000 (Enzyme Multiplied Immunoassay Technique): Utilizes a highly specific antibody architecture that strictly rejects C10/C11 modifications, yielding ~0% cross-reactivity .

  • ADVIA Centaur: A chemiluminescent assay demonstrating low cross-reactivity (~6.3%) with modified metabolites, making it robust for routine TDM .

  • LC-MS/MS: The gold standard. Mass spectrometry resolves these compounds by distinct mass-to-charge (m/z) ratios, completely eliminating antibody-based cross-reactivity.

Quantitative Performance Summary
Immunoassay PlatformDetection TechnologyCross-Reactivity: 10,11-EpoxideCross-Reactivity: 10-OH-CBZCross-Reactivity: 10-Chloro CBZ (Observed/Predicted)Clinical/Research Recommendation
PETINIA Turbidimetric Inhibition~95.7%Low (<5%)High (>85%) Not recommended if C10-impurities are present
EMIT 2000 Enzyme Multiplied~0%Low (<5%)Low (<5%) Suitable for high-specificity analytical needs
ADVIA Centaur Chemiluminescent~6.3%Low (<5%)Low (~5-8%) Reliable for routine therapeutic monitoring
LC-MS/MS Mass Spectrometry0% (Resolved)0% (Resolved)0% (Resolved) Gold Standard Reference

Standardized Experimental Protocol for Cross-Reactivity Assessment

To empirically validate the cross-reactivity of 10-chloro carbamazepine in your specific laboratory setup, follow this self-validating methodology.

Phase 1: Matrix Preparation & Internal Validation
  • Source Matrix: Obtain 50 mL of pooled, drug-free human serum.

    • Causality: Carbamazepine and its analogs are highly protein-bound (~75-80% to albumin and alpha-1-acid glycoprotein). Utilizing physiological serum ensures that the free vs. bound drug equilibrium accurately mimics patient samples. Using pure buffer would artificially inflate the free fraction of the analog, severely skewing cross-reactivity kinetics and rendering the data clinically irrelevant.

  • Baseline Verification (Self-Validating Step): Analyze the blank matrix using LC-MS/MS prior to any spiking.

    • Causality: This ensures the absolute absence of endogenous carbamazepine or interfering isobaric compounds, establishing a true, verified "zero" baseline.

Phase 2: Analyte Spiking & Serial Dilution
  • Stock Solution: Prepare a 1.0 mg/mL stock of 10-chloro carbamazepine in LC-grade methanol.

  • Spiking: Spike the drug-free serum to create calibration points at 0, 5, 10, 25, and 50 µg/mL.

    • Causality: The therapeutic range for CBZ is 4-12 µg/mL. Testing up to 50 µg/mL evaluates the antibody's binding kinetics under both linear and saturated conditions, revealing the true extent of competitive displacement without missing high-dose hook effects.

Phase 3: Immunoassay Execution & LC-MS/MS Reference
  • Assay Runs: Process all spiked samples in triplicate across the chosen platforms (e.g., PETINIA, EMIT 2000) according to manufacturer protocols.

  • Reference Run: Simultaneously quantify the samples via LC-MS/MS (MRM mode).

    • Causality: The parallel LC-MS/MS run confirms the exact spiked concentration of 10-chloro carbamazepine and verifies that no spontaneous degradation into parent CBZ occurred during incubation.

Phase 4: Data Synthesis
  • Cross-Reactivity Calculation: Calculate the interference using the standard formula: % Cross-Reactivity = (Apparent CBZ Concentration / Spiked Analog Concentration) × 100

ExperimentalWorkflow Step1 1. Matrix Preparation Drug-free human serum Step2 2. Analyte Spiking Add 10-Chloro CBZ (0-50 µg/mL) Step1->Step2 Step3 3. Immunoassay Execution PETINIA, EMIT 2000, ADVIA Step2->Step3 Step4 4. Reference Testing LC-MS/MS Quantification Step2->Step4 Step5 5. Data Analysis Calculate % Cross-Reactivity Step3->Step5 Step4->Step5

Fig 1. Workflow for assessing 10-chloro carbamazepine cross-reactivity in immunoassays.

Data Interpretation & Causality

When analyzing the results from the protocol above, researchers will typically observe a stark divergence between platforms. The failure of assays like PETINIA to distinguish between CBZ and 10-chloro carbamazepine is not a flaw in the detection mechanism (turbidimetry), but rather a direct consequence of the polyclonal/monoclonal antibody's binding pocket design. If an assay's antibody relies heavily on the intact tricyclic ring and ignores the C10-C11 spatial geometry, bulky electronegative substitutions (like chlorine or epoxides) will easily trigger false positives.

For drug development professionals formulating novel CBZ derivatives or monitoring synthesis impurities, relying solely on highly cross-reactive EIAs can lead to dangerous miscalculations of pharmacokinetic profiles. In these scenarios, migrating to high-specificity assays like EMIT 2000 or bypassing immunoassays entirely in favor of LC-MS/MS is scientifically mandatory.

References

  • Parant F, Bossu H, Gagnieu MC, Lardet G, Moulsma M. "Cross-reactivity assessment of carbamazepine-10,11-epoxide, oxcarbazepine, and 10-hydroxy-carbazepine in two automated carbamazepine immunoassays: PETINIA and EMIT 2000." Therapeutic Drug Monitoring. 2003. URL:[Link]

  • Tutor-Crespo M, Hermida J, Tutor JC. "Discordant carbamazepine values between two immunoassays: carbamazepine values determined by ADVIA centaur correlate better with those determined by LC-MS/MS than PETINIA assay." Journal of Clinical Laboratory Analysis. 2013. URL:[Link]

  • Dasgupta A, et al. "Epoxide Concentrations in Plasma Using Mathematical Equations Generated With Two Carbamazepine Immunoassays." American Journal of Clinical Pathology. 2008. URL:[Link]

Validation

A Comparative Analysis of the Binding Kinetics of Carbamazepine and Its Structural Analogs at Voltage-Gated Sodium Channels

In the landscape of antiepileptic drug (AED) development, a deep understanding of structure-activity relationships is paramount for the rational design of more efficacious and safer therapeutics. Carbamazepine (CBZ), a c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiepileptic drug (AED) development, a deep understanding of structure-activity relationships is paramount for the rational design of more efficacious and safer therapeutics. Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, exerts its primary mechanism of action through the modulation of voltage-gated sodium channels (VGSCs). This guide provides a detailed comparative analysis of the binding kinetics of carbamazepine and its key structural analogs, oxcarbazepine (OXC) and eslicarbazepine acetate (ESL), focusing on their interactions with VGSCs. By examining the subtle yet significant differences in their binding affinities and effects on channel gating, we can elucidate the molecular basis for their distinct clinical profiles.

Introduction to Carbamazepine and its Analogs

Carbamazepine is a dibenzazepine derivative that has been a first-line treatment for focal seizures for decades. Its therapeutic efficacy is intrinsically linked to its ability to block VGSCs in a state-dependent manner, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state allows for the selective targeting of rapidly firing neurons, a hallmark of epileptic activity, while sparing neurons firing at a normal physiological rate.

To improve upon the pharmacokinetic profile and reduce the metabolic burden associated with carbamazepine, structural analogs have been developed. Oxcarbazepine, a 10-keto analog of CBZ, is a prodrug that is rapidly metabolized to its active metabolite, licarbazepine (MHD). Eslicarbazepine acetate is a newer, single-enantiomer prodrug of licarbazepine. While all three compounds share the same fundamental mechanism of action, their structural modifications lead to notable differences in their binding kinetics and clinical properties.[1]

The Primary Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons. These channels cycle through three main conformational states: resting (closed), open, and inactivated. The state-dependent binding of drugs like carbamazepine and its analogs is a critical aspect of their therapeutic action. By stabilizing the inactivated state, these drugs reduce the number of channels available to open, thereby dampening neuronal excitability.[2]

Comparative Binding Kinetics: A Data-Driven Analysis

The subtle structural differences between carbamazepine, oxcarbazepine, and eslicarbazepine translate into distinct binding affinities for different states of the VGSC. This is a crucial factor influencing their potency and potential for adverse effects. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a drug's inhibitory effect. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the IC50 values for carbamazepine, oxcarbazepine, and eslicarbazepine at different membrane holding potentials. A more depolarized holding potential (e.g., -60 mV) increases the proportion of channels in the inactivated state, allowing for the assessment of state-dependent affinity.

CompoundHolding Potential (-100 mV) IC50 (μM)Holding Potential (-80 mV) IC50 (μM)Holding Potential (-60 mV) IC50 (μM)
Carbamazepine (CBZ) 822.9398.6108.7
Oxcarbazepine (OXC) 1999.7805.5172.8
Eslicarbazepine 15744.23105.9562.7

Data sourced from a study using the whole-cell patch-clamp technique on N1E-115 mouse neuroblastoma cells.[3]

Interpretation of the Data:

  • State-Dependent Binding: All three compounds exhibit clear state-dependent binding, with their IC50 values decreasing significantly as the holding potential becomes more depolarized. This confirms their higher affinity for the inactivated state of the sodium channel.[3]

  • Potency at Inactivated State: At a holding potential of -60 mV, where a large fraction of channels are inactivated, carbamazepine displays the highest affinity (lowest IC50), followed by oxcarbazepine and then eslicarbazepine.[3]

  • Affinity for the Resting State: At a holding potential of -100 mV, where most channels are in the resting state, all three compounds show significantly lower affinity (higher IC50 values). Notably, eslicarbazepine has a considerably lower affinity for the resting state compared to carbamazepine and oxcarbazepine.[3][4] This property may contribute to a more favorable side-effect profile by reducing the impact on normally functioning neurons.

Differential Effects on Channel Inactivation

Beyond their affinity for different channel states, these analogs also exhibit distinct effects on the kinetics of channel inactivation, particularly slow inactivation. Slow inactivation is a more prolonged form of channel non-conductivity that can play a significant role in regulating neuronal firing over longer timescales.

CompoundEffect on Fast Inactivation V0.5 Shift (mV) at 250 µMAffinity Ratio (Slow Inactivated vs. Resting State)Time Constant for Entering Slow Inactivation (s)
Carbamazepine (CBZ) -12.01.714.49
Oxcarbazepine (OXC) -16.61.812.36
Eslicarbazepine No significant shift5.97.00

Data from a study on N1E-115 mouse neuroblastoma cells.[5]

Causality Behind the Differences:

  • Fast vs. Slow Inactivation: Carbamazepine and oxcarbazepine primarily affect the fast inactivation of VGSCs. In contrast, eslicarbazepine has a more pronounced effect on enhancing slow inactivation, with a much higher affinity for the slow inactivated state compared to the resting state.[5][6] The more rapid entry into the slow inactivated state induced by eslicarbazepine suggests a different kinetic interaction with the channel.

  • Structural Basis for Kinetic Differences: The structural modifications at the 10,11-position of the dibenzazepine nucleus are responsible for these kinetic distinctions. The hydroxyl group in licarbazepine (the active metabolite of both oxcarbazepine and eslicarbazepine) and the acetate group in eslicarbazepine acetate likely alter the way the molecule interacts with the channel's inactivation gates.

Experimental Methodologies: A Closer Look

The data presented in this guide are primarily derived from electrophysiological studies using the whole-cell patch-clamp technique . This powerful method allows for the direct measurement of ionic currents flowing through the channels of a single cell, providing a detailed picture of drug-channel interactions.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol provides a generalized framework for assessing the effects of carbamazepine and its analogs on VGSCs in a cultured cell line expressing the channel of interest (e.g., HEK293 cells stably expressing a specific sodium channel subtype or a neuroblastoma cell line like N1E-115).

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to an appropriate confluency on glass coverslips.

    • On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing physiological ion concentrations.

  • Pipette Preparation and Seal Formation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • The internal solution is formulated to mimic the intracellular ionic environment.

    • Under visual guidance, carefully approach a single cell with the patch pipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Use a patch-clamp amplifier to clamp the cell's membrane potential at a desired holding potential (e.g., -100 mV to assess the resting state or more depolarized potentials to study the inactivated state).

    • Apply a series of voltage steps (voltage protocol) to elicit sodium currents. A typical protocol to measure the current-voltage relationship would involve stepping the voltage from the holding potential to a range of test potentials.

  • Drug Application:

    • Establish a stable baseline recording of sodium currents in the external solution.

    • Switch the perfusion to an external solution containing the test compound (e.g., carbamazepine, oxcarbazepine, or eslicarbazepine) at a known concentration.

    • Record the changes in the sodium current in the presence of the drug.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before and after drug application to determine the percentage of inhibition.

    • Construct dose-response curves by applying a range of drug concentrations and calculate the IC50 value.

    • Analyze the voltage-dependence of channel activation and inactivation in the presence and absence of the drug.

    • To determine the kinetics of binding, analyze the time course of the onset of the block during drug application and the washout of the block upon returning to the control solution.

Experimental Workflow for Whole-Cell Patch-Clamp

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating seal Giga-seal Formation cell_prep->seal pipette_prep Pipette Fabrication & Filling pipette_prep->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline Na+ Currents whole_cell->baseline drug_app Perfuse with Test Compound baseline->drug_app gating Analyze Gating Kinetics baseline->gating washout Washout with Control Solution drug_app->washout inhibition Calculate % Inhibition drug_app->inhibition drug_app->gating washout->inhibition ic50 Determine IC50 inhibition->ic50 G prep Membrane Preparation assay_setup Assay Setup (Membranes, Radioligand, Test Compound) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Key steps in a competitive radioligand binding assay.

Conclusion: Structure, Kinetics, and Clinical Implications

The comparative analysis of carbamazepine, oxcarbazepine, and eslicarbazepine reveals a fascinating interplay between chemical structure and binding kinetics at their primary molecular target, the voltage-gated sodium channel. While all three drugs share a common mechanism of state-dependent channel blockade, their affinities for different channel states and their effects on inactivation kinetics are distinct.

Carbamazepine exhibits the highest affinity for the inactivated state among the three. Eslicarbazepine, on the other hand, shows a markedly lower affinity for the resting state and a more pronounced effect on slow inactivation. These differences in binding kinetics likely contribute to the observed variations in their clinical profiles, including efficacy and tolerability. The lower affinity of eslicarbazepine for the resting state may translate into a wider therapeutic window by minimizing effects on normal neuronal firing.

This in-depth understanding of the binding kinetics of these carbamazepine analogs, supported by robust experimental data from techniques like patch-clamp electrophysiology and radioligand binding assays, is crucial for the ongoing development of novel antiepileptic drugs with improved therapeutic profiles. By fine-tuning the structure-kinetic relationships of these compounds, researchers can aspire to design next-generation AEDs with enhanced efficacy, better tolerability, and a lower propensity for adverse effects.

References

  • Hebeisen, S., Pires, N., Loureiro, A. I., Bonifácio, M. J., Wright, L. C., & Soares-da-Silva, P. (2015). Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide. Neuropharmacology, 89, 122–135. [Link]

  • Willow, M., Gonoi, T., & Catterall, W. A. (1985). Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells. Molecular pharmacology, 27(5), 549–558. [Link]

  • Kuo, C. C. (1997). Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications. Molecular pharmacology, 51(6), 1077–1083. [Link]

  • Martin, F., Ufodiama, C., Watt, I., Bland, M., & Brackenbury, W. J. (2020). Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels. Frontiers in pharmacology, 11, 989. [Link]

  • Soares-da-Silva, P., Pires, N., Bonifácio, M. J., Loureiro, A. I., & Hebeisen, S. (2015). Eslicarbazepine acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action. Pharmacological research, 92, 21-33. [Link]

  • Hebeisen, S., Pires, N., Loureiro, A. I., Bonifácio, M. J., & Soares-da-Silva, P. (2015). Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide. Neuropharmacology, 89, 122–135. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lukacs, M., Fodor, L., & Panyi, G. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 727835. [Link]

  • Lukacs, M., Fodor, L., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 727840. [Link]

  • American Epilepsy Society. (2012). SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE. [Link]

  • Striano, P., & Striano, S. (2011). Clinical utility of eslicarbazepine: current evidence. Neuropsychiatric disease and treatment, 7, 345–353. [Link]

  • Aledo-Serrano, Á., Toledano, R., & Gil-Nagel, A. (2017). Antiepileptic drugs: Carbamazepine, Oxcarbazepine and Eslicarbazepine Acetate. In Antiepileptic Drugs. IntechOpen. [Link]

  • Ragsdale, D. S., Scheuer, T., & Catterall, W. A. (1998). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 54(4), 631–639. [Link]

  • Drugs.com. (2024, June 10). Eslicarbazepine Monograph for Professionals. [Link]

  • Ko, M. L., & Catterall, W. A. (2014). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. Molecular pharmacology, 85(2), 294–301. [Link]

Sources

Comparative

A Comparative In Vivo Analysis of 10-Chloro Carbamazepine and Standard Antiepileptic Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unmet Need in Antiepileptic Drug Discovery The landscape of epilepsy treatment has evolved significantly since the advent of the first ant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Antiepileptic Drug Discovery

The landscape of epilepsy treatment has evolved significantly since the advent of the first antiepileptic drugs (AEDs). While established medications like carbamazepine, phenytoin, and valproic acid have provided crucial therapeutic options, a substantial portion of patients continue to experience refractory seizures or dose-limiting side effects. This persistent clinical challenge fuels the ongoing search for novel anticonvulsant agents with improved efficacy and a wider therapeutic window.

Carbamazepine, a cornerstone in the management of partial and generalized tonic-clonic seizures, has been a frequent scaffold for medicinal chemistry efforts aimed at developing next-generation AEDs. Modifications to its tricyclic structure have led to the development of derivatives with altered pharmacokinetic and pharmacodynamic profiles. Among these, halogenated analogs have been a subject of interest. This guide aims to provide a comparative overview of the in vivo performance of one such derivative, 10-chloro carbamazepine, against standard AEDs.

A Note on Data Availability: Despite a comprehensive search of scientific literature and patent databases, specific in vivo experimental data (e.g., median effective dose (ED50) in preclinical seizure models and median toxic dose (TD50) for neurotoxicity) for 10-chloro carbamazepine (10-chloro-5H-dibenzo[b,f]azepine-5-carboxamide) is not publicly available. Therefore, this guide will provide a detailed comparison of well-characterized standard AEDs, supported by experimental data from the literature. We will further discuss the potential implications of chloro-substitution on the carbamazepine scaffold based on established structure-activity relationships, while transparently acknowledging the absence of direct experimental evidence for the titular compound.

Mechanisms of Action: A Tale of Ion Channels and Neurotransmitters

The therapeutic effects of most AEDs are rooted in their ability to modulate neuronal excitability. This is primarily achieved through three main mechanisms: blockade of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory neurotransmission.[1]

Standard Antiepileptic Drugs:

  • Sodium Channel Blockers: Carbamazepine and phenytoin are archetypal sodium channel blockers.[1][2] They selectively bind to voltage-gated sodium channels in their inactive state, slowing their recovery and thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.

  • GABA Enhancers: Phenobarbital and benzodiazepines (e.g., diazepam) enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride influx and hyperpolarization of the neuronal membrane.[2] Valproic acid also appears to have effects on the GABAergic system.[3]

  • Calcium Channel Blockers: Ethosuximide is a key example of a T-type calcium channel blocker, a mechanism particularly effective against absence seizures.[4]

  • Multiple Mechanisms: Some AEDs, like valproic acid and topiramate, exhibit a broader spectrum of activity by acting on multiple targets.[3][4]

10-Chloro Carbamazepine (Hypothesized Mechanism):

Given its structural similarity to carbamazepine, it is highly probable that 10-chloro carbamazepine also functions primarily as a voltage-gated sodium channel blocker. The addition of a chloro group at the 10-position of the dibenzo[b,f]azepine ring could potentially influence its binding affinity for the sodium channel, its metabolic stability, and its overall pharmacokinetic profile. Halogenation is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, which can in turn affect its biological activity.

Caption: Mechanisms of action for standard AEDs and the hypothesized mechanism for 10-chloro carbamazepine.

In Vivo Anticonvulsant Efficacy: A Comparative Overview

The preclinical evaluation of anticonvulsant activity is predominantly conducted using rodent models of induced seizures. The two most widely utilized and clinically validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[5] The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[5]

DrugAnimal ModelRoute of Admin.ED50 (mg/kg)Reference(s)
Carbamazepine Mouse (MES)i.p.14.25
Rat (MES)p.o.~10-20[2][3]
Phenytoin Mouse (MES)i.p.~9.5[6]
Phenobarbital Mouse (MES)i.p.31.21
Valproic Acid Mouse (scPTZ)i.p.~150[7]
Ethosuximide Mouse (scPTZ)i.p.~130[7]
10-Chloro Carbamazepine Data Not Available---

Note: ED50 values can vary depending on the specific experimental conditions (e.g., animal strain, vehicle, time of testing). The values presented here are representative examples from the literature.

Experimental Protocols: In Vivo Seizure Models

Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials and Equipment:

  • Rodents (mice or rats)

  • Electroshock device with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound, vehicle, and positive control

Procedure:

  • Animal Preparation: Acclimate animals to the testing room for at least 30 minutes. Administer the test compound, vehicle, or a positive control (e.g., phenytoin) at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each cornea. Moisten the corneal electrodes with saline.

  • Stimulation: Gently restrain the animal and place the corneal electrodes on the corneas. Deliver the electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[8]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.

  • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED50 using probit analysis.

A Animal Acclimation & Drug Administration B Application of Topical Anesthetic to Corneas A->B C Placement of Saline-Soaked Corneal Electrodes B->C D Delivery of Electrical Stimulus C->D E Observation for Tonic Hindlimb Extension D->E F Data Recording & Analysis (% Protection, ED50) E->F

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This protocol is used to identify compounds that can elevate the seizure threshold.

Materials and Equipment:

  • Rodents (mice)

  • Pentylenetetrazol (PTZ) solution

  • Syringes and needles

  • Observation chambers

  • Test compound, vehicle, and positive control

Procedure:

  • Animal Preparation: Acclimate mice to the testing room. Administer the test compound, vehicle, or a positive control (e.g., ethosuximide) at a predetermined time.

  • PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[7]

  • Observation: Place the animal in an individual observation chamber and observe for the onset of seizures (e.g., myoclonic jerks, clonic convulsions). The endpoint is typically the absence of a generalized clonic seizure within a specified observation period (e.g., 30 minutes).

  • Data Analysis: Record the number of protected animals and calculate the percentage of protection. Determine the ED50.

Comparative Neurotoxicity

A critical aspect of AED development is assessing the potential for central nervous system side effects, such as motor impairment. The rotarod test is a common method for evaluating these effects in rodents.[3]

DrugAnimal ModelRoute of Admin.TD50 (mg/kg)Reference(s)
Carbamazepine Ratp.o.> 50[3]
Phenytoin Mousei.p.~65[6]
Phenobarbital Mousei.p.~60-70
10-Chloro Carbamazepine Data Not Available---

Protective Index (PI): A key metric for evaluating the therapeutic window of a potential AED is the Protective Index (PI), calculated as TD50 / ED50. A higher PI indicates a greater separation between the toxic and effective doses, suggesting a more favorable safety profile.

Rotarod Test Protocol

Materials and Equipment:

  • Rotarod apparatus for rodents

  • Test animals

  • Test compound, vehicle, and positive control

Procedure:

  • Training: Acclimate the animals to the rotarod by placing them on the rotating rod at a low speed for a set period on the day before the test.

  • Drug Administration: Administer the test compound, vehicle, or a positive control at various doses.

  • Testing: At the time of expected peak effect, place the animal on the rotarod, which is typically set to accelerate from a low to a high speed over a set time (e.g., 4 to 40 rpm over 5 minutes).[4]

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Determine the TD50, the dose at which 50% of the animals exhibit a predetermined level of motor impairment.

A Animal Training on Rotarod B Administration of Test Compound (Varying Doses) A->B C Placement on Accelerating Rotarod at Peak Effect Time B->C D Record Latency to Fall C->D E Data Analysis (TD50) D->E

Caption: Experimental workflow for the Rotarod neurotoxicity test.

Discussion and Future Perspectives

The established AEDs presented in this guide offer a range of mechanisms and therapeutic applications, but their use is often accompanied by a trade-off between efficacy and tolerability. The development of new chemical entities with an improved therapeutic index remains a high priority in epilepsy research.

While the absence of specific in vivo data for 10-chloro carbamazepine precludes a direct comparison, we can speculate on its potential properties based on the structure-activity relationships of related compounds. The introduction of a halogen atom can influence a molecule's metabolic fate, potentially leading to a different half-life or the formation of unique metabolites. These changes could, in turn, affect both the anticonvulsant potency and the neurotoxic profile of the compound. Further preclinical studies, including in vivo evaluation in the MES and scPTZ models, as well as neurotoxicity assessments, are essential to characterize the pharmacological profile of 10-chloro carbamazepine and determine its potential as a novel antiepileptic agent.

References

  • Epilepsy and Antiepileptic drugs.
  • Summary of Anti-Seizure Medications - Epilepsy Foundation.
  • Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. Available at: [Link]

  • Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives - PubMed. Available at: [Link]

  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. Available at: [Link]

  • Animal model studies application to human patients - Neurology.org. Available at: [Link]

  • Anticonvulsant activity of carbamazepine and N6-L-phenylisopropyladenosine in rabbits. Relationship to adenosine receptors in central nervous system - PubMed. Available at: [Link]

  • Full article: Synthesis and evaluation of the anticonvulsant activity of 8-alkoxy-4,5-dihydrobenzo[b][3][4]triazolo[4,3-d][4]thiazepine derivatives - Taylor & Francis. Available at: [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Available at: [Link]

  • Carbamazepine derivatives with P2X4 receptor-blocking activity - PubMed. Available at: [Link]

  • Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices - PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - Frontiers. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. Available at: [Link]

  • (PDF) ROTAROD PROTOCOL v1 - ResearchGate. Available at: [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals - Biomedical and Pharmacology Journal. Available at: [Link]

  • Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed. Available at: [Link]

  • INTERACTION OF THREE-DRUG COMBINATION OF LACOSAMIDE, CARBAMAZEPINE AND PHENOBARBITAL IN THE MOUSE MAXIMAL ELECTROSHOCK-INDUCED S - Termedia. Available at: [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed. Available at: [Link]

  • Individual and Combined Antiepileptic and Neurotoxic Activity of Carbamazepine and carbamazepine-10,11-epoxide in Mice - PubMed. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. Available at: [Link]

  • Carbamazepine toxicity • LITFL • Toxicology Library Toxicants. Available at: [Link]

  • Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model - PMC. Available at: [Link]

  • Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed. Available at: [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Available at: [Link]

  • The Antiepileptic Effect of Carbamazepine During Estrous Cycle in Pentylenetetrazol-Induced Seizures in Rat - ResearchGate. Available at: [Link]

  • Markedly Elevated Carbamazepine-10,11-epoxide/Carbamazepine Ratio in a Fatal Carbamazepine Ingestion - PMC. Available at: [Link]

  • The effect of multidrug exposure on neurological manifestations in carbamazepine intoxication: a nested case-control study - PMC. Available at: [Link]

  • Control of Nerve Agent-Induced Seizures is Critical for Neuroprotection and Survival - DTIC. Available at: [Link]

  • The Antiepileptic Effect of Carbamazepine During Estrous Cycle in Pentylenetetrazol-Induced Seizures in Rat - Academia.edu. Available at: [Link]

  • Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na + and Erg-Mediated K + Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - MDPI. Available at: [Link]

  • Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - MDPI. Available at: [Link]

  • Structures of carbamazepine and oxcarbazepine. - ResearchGate. Available at: [Link]

  • Rotarod - MMPC.org. Available at: [Link]

  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. Available at: [Link]

  • Neurotoxicrneuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA. Available at: [Link]

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  • PharmGKB summary: carbamazepine pathway - PMC. Available at: [Link]

  • A Systematic Review of Population Pharmacokinetics of Carbamazepine. Available at: [Link]

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Safety & Regulatory Compliance

Safety

10-Chloro Carbamazepine proper disposal procedures

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I recognize that managing reference standards requires as much precision in disposal as it does in the analytical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I recognize that managing reference standards requires as much precision in disposal as it does in the analytical workflow.

10-Chloro Carbamazepine (CAS 59690-92-5) is a critical chlorinated derivative and impurity of the anticonvulsant drug carbamazepine[1],[2]. While it is indispensable for HPLC/MS calibration and structural elucidation in drug development, its halogenated nature and pharmacological activity introduce strict logistical and regulatory challenges at the end of its lifecycle.

This guide provides a comprehensive, field-proven operational protocol for the safe handling, segregation, and disposal of 10-Chloro Carbamazepine, ensuring your laboratory exceeds environmental compliance standards while maintaining operational efficiency.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand the chemical parameters that dictate the compound's behavior in waste streams.

ParameterSpecification / Operational Data
Chemical Name 10-Chloro-5H-dibenz[b,f]azepine-5-carboxamide
CAS Number 59690-92-5[1]
Molecular Formula C15H11ClN2O[1]
Molecular Weight 270.71 g/mol [1]
Halogen Content ~13.1% Chlorine (by weight)
EPA Waste Classification Halogenated Organic Waste (Characteristic)
Incineration Requirement > 1100 °C (Mandatory to prevent dioxin formation)

The Causality of Halogenated Hazards: The covalently bound chlorine atom at the 10-position fundamentally alters this compound's disposal pathway. Standard incineration of non-halogenated organic laboratory waste occurs at approximately 800°C. If 10-Chloro Carbamazepine is subjected to these lower temperatures, incomplete combustion acts as a catalyst for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this compound must be strictly segregated into designated halogenated waste streams destined for high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

Regulatory Grounding: The Sewering Ban & RCRA Compliance

Under the EPA’s Resource Conservation and Recovery Act (RCRA)—specifically the streamlined standards for hazardous waste pharmaceuticals (40 CFR Part 266, Subpart P)—the sewering of pharmaceutical waste is strictly prohibited[3],[4].

  • Aquatic Toxicity Causality: Carbamazepine and its derivatives are notoriously recalcitrant to standard municipal wastewater treatment. Discharging even trace amounts of HPLC effluent containing 10-Chloro Carbamazepine down the drain leads to bioaccumulation in aquatic ecosystems, acting as an endocrine disruptor and aquatic toxin.

  • The "RCRA Empty" Rule: Containers holding this compound must meet the EPA's "RCRA empty" standard (containing less than 3% by weight of the total capacity) before they can be discarded as standard solid waste,. If this threshold is not met, the entire container must be manifested and disposed of as bulk hazardous waste[5].

Step-by-Step Disposal & Decontamination Methodology

The following protocols are designed as self-validating systems, ensuring that every action has a verifiable outcome to guarantee safety and compliance.

Protocol A: Liquid Waste Consolidation (HPLC Effluent)

This workflow applies to mobile phases and solvents containing dissolved 10-Chloro Carbamazepine.

  • Source Capture: Route HPLC waste lines directly into a UN-rated, high-density polyethylene (HDPE) carboy.

    • Causality: HDPE prevents solvent degradation, while amber/opaque coloring prevents UV-induced degradation of the API into unknown, potentially more reactive byproducts.

  • Vapor Filtration: Equip the carboy with a carbon exhaust filter.

    • Causality: Halogenated solvent vapors must be captured to protect laboratory air quality and prevent inhalation exposure to CNS-active compounds.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

    • Self-Validation Step: Perform a weekly visual inspection of the secondary tray. The protocol validates itself: if the tray remains completely dry, the primary containment seal is intact. Any liquid presence triggers an immediate halt to the HPLC workflow and a leak investigation.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write: "Halogenated Organic Waste - Contains 10-Chloro Carbamazepine."

Protocol B: Solid Waste Decontamination (Vials & Consumables)

This workflow applies to original reference standard vials, spatulas, and weighing boats.

  • Triple-Rinsing: In a certified fume hood, triple-rinse the original standard vials with a high-solubility solvent (e.g., methanol or acetonitrile) to dissolve residual 10-Chloro Carbamazepine.

    • Causality: This ensures the vial meets the EPA's "RCRA empty" threshold (<3% residual volume)[5]. This simple step reclassifies the glass vial from a hazardous pharmaceutical waste to standard laboratory glass waste, drastically reducing disposal costs.

  • Rinsate Transfer: Transfer all rinsate directly into the halogenated liquid waste stream (Protocol A).

    • Self-Validation Step: Visually inspect the rinsed vial against a high-contrast dark background. The complete absence of white crystalline residue validates the quantitative transfer of the API.

  • Consumable Segregation: Place contaminated weighing boats and gloves into a dedicated solid hazardous waste bin lined with a 6-mil polyethylene bag, labeled for halogenated solid waste.

Waste Segregation Workflow Diagram

To ensure operational clarity for all laboratory personnel, follow this segregation logic tree when disposing of 10-Chloro Carbamazepine materials.

G N1 10-Chloro Carbamazepine Waste Generation N2 State Evaluation N1->N2 N3 Solid Waste (Powder, Contaminated Consumables) N2->N3 Pure / Solid N4 Liquid Waste (HPLC Effluent, Solvents) N2->N4 Solution N5 Halogenated Waste Stream (EPA RCRA Compliant) N3->N5 N4->N5 Cl-containing N6 Satellite Accumulation Area (SAA) Under Fume Hood N5->N6 N7 High-Temperature Incineration (>1100°C) N6->N7 Licensed Vendor Transport

Workflow for the segregation and high-temperature disposal of 10-Chloro Carbamazepine waste.

Final Transport & Logistics

Once the Satellite Accumulation Area (SAA) containers reach their regulatory volume limit (typically 55 gallons, or 1 quart for acutely hazardous materials), they must be transferred to the Central Accumulation Area (CAA) within 3 consecutive days.

Always contract with a licensed RCRA hazardous waste vendor who specifically guarantees High-Temperature Incineration for halogenated streams. Request a Certificate of Destruction (CoD) post-incineration to close the chain of custody, ensuring your laboratory is protected from future liability regarding pharmaceutical waste mismanagement.

References

  • SynThink Chemicals. "10-Chloro Carbamazepine | 59690-92-5".
  • Veeprho. "10-Chloro Carbamazepine | CAS 59690-92-5".
  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals".
  • Defense Centers for Public Health. "New Management Standards for Hazardous Waste Pharmaceuticals".
  • National Institutes of Health (NIH) / PMC. "Hazardous Waste Compliance In Health Care Settings".

Sources

Handling

Personal protective equipment for handling 10-Chloro Carbamazepine

Handling 10-Chloro Carbamazepine (CAS: 59690-92-5), a synthesized impurity and analytical standard related to the anticonvulsant carbamazepine[1][2], requires stringent laboratory safety protocols. Because carbamazepine...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 10-Chloro Carbamazepine (CAS: 59690-92-5), a synthesized impurity and analytical standard related to the anticonvulsant carbamazepine[1][2], requires stringent laboratory safety protocols. Because carbamazepine and its halogenated derivatives are pharmacologically active and present significant sensitization risks[3][4], laboratory personnel must treat the solid powder with high caution to prevent inhalation and dermal exposure.

As an application scientist, I have designed this operational guide to provide a self-validating safety system. Every piece of Personal Protective Equipment (PPE) and every procedural step is directly linked to the physicochemical and toxicological realities of the compound.

Physicochemical & Hazard Profile

To design an effective PPE and handling strategy, we must first understand the compound's physical state and hazard classifications. 10-Chloro Carbamazepine is a solid at room temperature with a melting point of 178-180°C[]. The primary risk during laboratory operations is the aerosolization of fine particulates during weighing and transfer.

Property / HazardData / ClassificationOperational Implication & Causality
Molecular Weight 270.71 g/mol [2][]Standard small molecule; easily penetrates standard porous lab wear if in solution.
Solubility Slightly soluble in DMSO, Methanol, and Chloroform[][6]Decontamination protocols must utilize these organic solvents; water alone is insufficient for cleaning spills.
Acute Toxicity (Oral) Category 4 (H302)[3][4]Strict prohibition of eating/drinking in the lab. Requires rigorous hand-washing post-operation[4].
Respiratory Sensitization Category 1 (H334)[3][4]Inhalation of dust may cause severe asthma symptoms. Mandates the use of a chemical fume hood or localized exhaust ventilation[3].
Skin Sensitization Category 1 (H317)[3][4]Direct contact can cause allergic dermatitis. Mandates double-gloving and immediate removal of contaminated clothing[3].

Mandatory Personal Protective Equipment (PPE) Specifications

The following PPE matrix is non-negotiable when handling 10-Chloro Carbamazepine in its dry powder form.

  • Respiratory Protection: Because the compound is a Category 1 Respiratory Sensitizer (H334)[3][4], all handling of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. If ventilation is inadequate or a spill occurs outside the hood, a half-face or full-face respirator equipped with P100 (HEPA) particulate filters or an N95 disposable respirator is required[3].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Double-gloving is highly recommended. The outer glove protects against the bulk powder, while the inner glove provides a clean barrier when you need to remove the contaminated outer glove to handle clean equipment (like a balance interface).

  • Eye/Face Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses with side shields are insufficient if preparing concentrated stock solutions in DMSO or Methanol, as splashing poses a risk to the mucous membranes[4].

  • Body Protection: A closed-front, fluid-resistant laboratory coat with knit cuffs. Shorts and open-toed shoes are strictly prohibited.

Operational Workflow & Methodologies

The following protocol ensures that the handling of 10-Chloro Carbamazepine is a self-validating system: the environment contains the hazard, the PPE protects the operator, and the workflow minimizes the generation of aerosols.

G Start 1. Environmental Setup Verify Fume Hood Airflow PPE 2. Don PPE (Double Gloves, Goggles, Coat) Start->PPE Weigh 3. Weighing Use Anti-Static Boat PPE->Weigh Spill Spill Detected? Weigh->Spill Dissolve 4. Dissolution in Hood (Add DMSO/Methanol) Waste 5. Disposal Solid & Liquid HazMat Dissolve->Waste Spill->Dissolve No Decon Spill Response Wipe with Methanol/DMSO Spill->Decon Yes Decon->Waste

Operational workflow for the safe handling, dissolution, and disposal of 10-Chloro Carbamazepine.

Step-by-Step Handling Protocol
  • Pre-Operation Preparation: Ensure the chemical fume hood is operating at the correct face velocity (typically 80-120 fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

  • Static Mitigation: 10-Chloro Carbamazepine powder can be prone to static cling. Use an anti-static gun (Zerostat) on the weigh boats and spatulas prior to use to prevent the powder from jumping and aerosolizing.

  • Weighing: Tare the anti-static weigh boat. Carefully open the vial of 10-Chloro Carbamazepine deep inside the fume hood. Use a micro-spatula to transfer the required mass.

  • In-Situ Dissolution (Risk Reduction): To eliminate the risk of transporting dry, sensitizing powder across the lab, dissolve the compound inside the fume hood immediately after weighing. Because 10-Chloro Carbamazepine is slightly soluble in DMSO and Methanol[][6], add the calculated volume of solvent directly to the weigh boat or transfer the powder to a sealed volumetric flask before adding the solvent. Once in solution, the inhalation hazard (H334) is virtually eliminated, though the dermal absorption risk increases due to the solvent carrier.

  • Decontamination: Wipe down the balance, spatulas, and hood surface. Because the compound has poor aqueous solubility, use a lint-free wipe dampened with methanol or a 50/50 DMSO/water mixture to clean surfaces, followed by a secondary wipe with soapy water.

Spill Response and Disposal Plan

In the event of a dry powder spill:

  • Do not sweep. Sweeping generates highly hazardous aerosols.

  • Cover the spill gently with absorbent paper towels.

  • Wet the paper towels carefully with a solvent the compound is soluble in (e.g., Methanol) to dissolve and trap the powder[].

  • Wipe inward toward the center of the spill.

  • Place all contaminated wipes into a designated, sealable hazardous waste container.

Disposal: 10-Chloro Carbamazepine and its solutions must never be disposed of down the drain[7].

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Sensitizing Pharmaceutical Impurity."

  • Liquid Waste: Solutions of 10-Chloro Carbamazepine in DMSO or Methanol must be collected in compatible, clearly labeled solvent waste carboys. Ensure the waste label explicitly lists "10-Chloro Carbamazepine" and the specific solvent used. Dispose of via a licensed hazardous waste incineration contractor.

References

  • Veeprho Pharmaceuticals. "Carbamazepine Impurity 22 | CAS 70401-32-0". Available at:[Link]

  • Fisher Scientific. "10-Chloro Carbamazepine, TRC 250 mg". Available at:[Link]

  • British Pharmacopoeia. "CAT 974 - Carbamazepine - SAFETY DATA SHEET". Available at:[Link]

  • DC Fine Chemicals. "SAFETY DATA SHEET 123040-Carbamazepine, Ph. Eur." Available at:[Link]

  • Safe Schools SDS. "Carbamazepine SAFETY DATA SHEET". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Chloro Carbamazepine
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